1-(2-Chloro-6-nitrophenyl)piperazine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloro-6-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-8-2-1-3-9(14(15)16)10(8)13-6-4-12-5-7-13/h1-3,12H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOXZZHKOZLHRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70973015 | |
| Record name | 1-(2-Chloro-6-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70973015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5749-39-3 | |
| Record name | 1-(2-Chloro-6-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70973015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Chloro-6-nitrophenyl)piperazine
Prepared by: Gemini, Senior Application Scientist
Introduction and Strategic Overview
1-(2-Chloro-6-nitrophenyl)piperazine is a substituted arylpiperazine, a structural motif of significant interest in medicinal chemistry and drug development. Arylpiperazines are integral components of numerous therapeutic agents, acting on the central nervous system and other biological targets. The strategic synthesis of this specific molecule serves as an exemplary case study in nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis.
This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, the rationale behind procedural choices, and the critical parameters that ensure a successful and reproducible outcome. The core of this synthesis is the reaction between piperazine and a highly activated aromatic halide, 1,3-dichloro-2-nitrobenzene.
The Synthetic Principle: Nucleophilic Aromatic Substitution (SNAr)
The formation of the target molecule is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is distinct from electrophilic aromatic substitution and is contingent on two key features of the aromatic substrate[1]:
-
Presence of a Good Leaving Group: A halide, typically chlorine or fluorine, serves as the leaving group.
-
Ring Activation: The aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group[1][2].
In this synthesis, 1,3-dichloro-2-nitrobenzene is the ideal electrophile. The potent electron-withdrawing nitro group at the C2 position strongly activates the two adjacent chlorine atoms at C1 and C3, making them highly susceptible to attack by a nucleophile.
The reaction proceeds through a two-step addition-elimination mechanism[2]:
-
Nucleophilic Addition: The piperazine nitrogen atom attacks the carbon atom bearing a chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which is a critical stabilizing interaction.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium toward the product. In this protocol, an excess of piperazine itself can conveniently serve as both the nucleophile and the base.
Detailed Experimental Protocol
This protocol details a robust procedure for the laboratory-scale synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. | Notes |
| 1,3-Dichloro-2-nitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | 2675-77-6 | Starting electrophile. Corrosive. |
| Piperazine (anhydrous) | C₄H₁₀N₂ | 86.14 | 110-85-0 | Nucleophile and base. Hygroscopic. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, reaction solvent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction and crystallization solvent. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | For workup. |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | For workup. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |
3.2. Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is dry.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with 1,3-dichloro-2-nitrobenzene (9.6 g, 50 mmol, 1.0 equiv.) and anhydrous N,N-Dimethylformamide (DMF, 100 mL). Stir the mixture until the solid is fully dissolved.
-
Nucleophile Addition: Add anhydrous piperazine (12.9 g, 150 mmol, 3.0 equiv.) to the solution in one portion. The excess piperazine acts as both the nucleophilic reagent and the acid scavenger.
-
Reaction Conditions: Heat the reaction mixture to 110 °C using a heating mantle and maintain this temperature with vigorous stirring for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quench and Workup: After cooling the mixture to room temperature, pour it into a separatory funnel containing 300 mL of deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 100 mL) to remove residual DMF and water-soluble impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a pure solid.
Key Reaction Parameters and Scientific Rationale
The success of this synthesis hinges on the careful control of several key parameters. The rationale for each is grounded in established chemical principles.
| Parameter | Recommended Value | Rationale |
| Stoichiometry | 1:3 (Aryl Halide:Piperazine) | A significant excess of piperazine serves two crucial functions: 1) It acts as the base to neutralize the HCl byproduct, driving the reaction forward. 2) It increases the probability of monosubstitution on the aryl ring and minimizes N,N'-di-arylation of the piperazine. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent is ideal for SNAr reactions. DMF effectively solvates the cationic intermediates but does not strongly solvate the nucleophile, thereby enhancing its reactivity. Aprotic solvents are preferred as protic solvents can deactivate the nucleophile through hydrogen bonding[3]. |
| Temperature | 110 °C | SNAr reactions require thermal energy to overcome the activation barrier associated with the initial attack and formation of the Meisenheimer complex. The specified temperature provides a sufficient reaction rate without causing significant degradation of reagents or products[4]. |
| Atmosphere | Inert (Nitrogen/Argon) | Piperazine is hygroscopic and can absorb atmospheric CO₂. An inert atmosphere prevents the introduction of water, which could lead to side reactions, and ensures the integrity of the anhydrous reagents. |
| Purification | Chromatography/Recrystallization | These standard techniques are essential for removing unreacted starting materials, excess piperazine hydrochloride salt, and any minor byproducts, ensuring the final product meets the high purity standards required for research and development. |
Synthesis Workflow Diagram
The following diagram illustrates the complete workflow, from initial setup to the final, purified product.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
-
1,3-Dichloro-2-nitrobenzene: Is a corrosive and toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Piperazine: Is corrosive and can cause skin burns and eye damage. Avoid inhalation of dust.
-
N,N-Dimethylformamide (DMF): Is a skin and eye irritant and is readily absorbed through the skin. Handle exclusively in a fume hood.
-
General Precautions: The reaction is performed at an elevated temperature. Use caution when handling the hot apparatus.
Characterization of the Final Product
The identity and purity of the synthesized this compound (C₁₀H₁₂ClN₃O₂, M.W. 241.67 g/mol )[5] should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the final product.
Conclusion
This guide outlines a reliable and mechanistically sound process for the synthesis of this compound. By leveraging the principles of Nucleophilic Aromatic Substitution and maintaining careful control over key reaction parameters, researchers can consistently obtain this valuable chemical building block in high purity. The detailed rationale provided for each step is intended to empower scientists to not only replicate this procedure but also to adapt and troubleshoot related syntheses with a deep understanding of the underlying chemistry.
References
An In-depth Technical Guide to 1-(2-Chloro-6-nitrophenyl)piperazine (CAS Number: 332023-12-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 332023-12-8, known as 1-(2-Chloro-6-nitrophenyl)piperazine. As a member of the nitrophenylpiperazine class of compounds, this molecule holds potential for investigation across various domains of drug discovery and chemical biology. This document synthesizes the available information on its physicochemical properties, plausible synthetic routes, and analytical characterization methods. Furthermore, it explores the broader biological context of nitrophenylpiperazine derivatives, offering insights into potential mechanisms of action, biological targets, and therapeutic applications based on structure-activity relationships within this chemical class. Experimental protocols for synthesis, purification, and analysis are proposed based on established methodologies for analogous compounds. This guide is intended to serve as a foundational resource for researchers embarking on the study of this specific molecule, facilitating further investigation into its pharmacological and toxicological profile.
Introduction and Chemical Identity
This compound is a synthetic organic compound featuring a piperazine ring substituted with a 2-chloro-6-nitrophenyl group. The presence of the electron-withdrawing nitro and chloro groups on the phenyl ring, coupled with the versatile piperazine scaffold, suggests a rich chemical space for exploring biological activity. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, recognized for its ability to interact with various biological targets, particularly in the central nervous system.[1][2] The nitrophenyl group can also contribute to specific molecular interactions and may influence the compound's pharmacokinetic and pharmacodynamic properties.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
| CAS Number | 332023-12-8 | [3][4] |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₀H₁₂ClN₃O₂ | [3] |
| Molecular Weight | 241.67 g/mol | [3] |
| Canonical SMILES | C1CN(CCN1)C2=C(C=CC=C2Cl)--INVALID-LINK--[O-] | [3] |
| InChI Key | SKTYGQGYDUZEPT-UHFFFAOYSA-N | [5] |
| Appearance | Expected to be a solid | [4] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, based on its chemical structure and data from analogous compounds, several key properties can be predicted. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Supporting Evidence |
| Melting Point | Not available. Expected to be a solid at room temperature. | Based on the solid form of similar piperazine derivatives.[6] |
| Boiling Point | Not available. | |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. Limited solubility in water. | General solubility characteristics of nitrophenylpiperazine derivatives.[6] |
| pKa | The piperazine ring has two nitrogen atoms that can be protonated. The pKa values are expected to be in the physiological range, influencing ionization and membrane permeability. | Piperazine itself has pKa values of 5.35 and 9.73.[7] |
| LogP | 1.96 | [4] |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned via the reaction of 1,3-dichloro-2-nitrobenzene with piperazine. The ortho- and para- positions to the nitro group are activated towards nucleophilic attack, making this a feasible route.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a solution of 1,3-dichloro-2-nitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add piperazine (1.1-1.5 equivalents). The use of a slight excess of piperazine can help drive the reaction to completion and act as a base to neutralize the HCl formed. Alternatively, a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can be added.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (piperazine hydrochloride) has formed, it can be filtered off. The filtrate is then diluted with water, which may cause the product to precipitate. Alternatively, the product can be extracted with a suitable organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Context and Potential Applications
While no specific biological activity has been reported for this compound, the broader class of nitrophenylpiperazine derivatives has been investigated for a range of biological effects. These studies provide a valuable framework for predicting the potential applications of the title compound.
Potential Mechanisms of Action and Biological Targets
-
Tyrosinase Inhibition: Several studies have explored nitrophenylpiperazine derivatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[8][9] Inhibition of tyrosinase is a target for developing treatments for hyperpigmentation disorders. The mechanism of inhibition is often mixed-type, suggesting that the compounds may bind to both the free enzyme and the enzyme-substrate complex.[8] Molecular docking studies of related compounds suggest that the nitrophenylpiperazine scaffold can fit into the active site of tyrosinase, forming interactions with key amino acid residues.[8]
Caption: Potential inhibition of the melanin synthesis pathway by this compound.
-
Central Nervous System (CNS) Activity: Arylpiperazines are well-known for their interactions with various neurotransmitter receptors in the CNS, including serotonin and dopamine receptors.[2] This makes them attractive scaffolds for the development of antipsychotics, antidepressants, and anxiolytics.[1] The specific substitution pattern on the phenyl ring of this compound will determine its receptor binding profile and potential CNS effects.
Structure-Activity Relationships (SAR)
Studies on related nitrophenylpiperazine derivatives have provided some initial SAR insights. For instance, in the context of tyrosinase inhibition, the nature of the substituent on the second nitrogen of the piperazine ring has been shown to significantly influence activity.[8] The presence of electron-withdrawing groups on the phenyl ring can also modulate the electronic properties of the molecule and its interaction with biological targets.[8]
Analytical Characterization
The unambiguous identification and purity assessment of this compound require a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the nitrophenyl ring and the methylene protons of the piperazine ring. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the chloro and nitro substituents. The piperazine protons will likely appear as two distinct multiplets due to their different chemical environments.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with distinct signals for the aromatic and aliphatic carbons.
While a specific spectrum for this compound is not publicly available, spectra for similar compounds can be used as a reference.[5][10]
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed. The fragmentation pattern observed in the mass spectrum can provide structural information. A mass spectrum for a related compound, [4-(2-Chloro-6-nitro-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone, is available and can offer insights into potential fragmentation pathways.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase HPLC method would be a suitable starting point.
Table 3: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid or Trifluoroacetic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid or Trifluoroacetic Acid |
| Gradient | A suitable gradient from a low to high percentage of organic solvent (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the compound has significant absorbance (e.g., 254 nm) |
| Injection Volume | 10-20 µL |
This method would need to be optimized for the specific compound to achieve good peak shape and resolution.
Caption: A typical analytical workflow for the characterization of this compound.
Safety and Handling
Specific toxicological data for this compound is not available. However, based on the safety data sheets (SDS) for similar nitrophenylpiperazine compounds, general safety precautions should be followed.[6][12][13][14]
-
Hazard Statements (Predicted): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[12][13]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
-
Researchers should always consult the most up-to-date Safety Data Sheet from the supplier before handling this compound.
Conclusion
This compound (CAS: 332023-12-8) is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific data for this compound is limited, this guide provides a comprehensive overview based on the known properties and activities of the broader nitrophenylpiperazine class. The proposed synthetic and analytical methods offer a solid starting point for researchers. The exploration of its biological activities, particularly in areas such as tyrosinase inhibition and CNS receptor modulation, could unveil novel therapeutic opportunities. As with any investigational compound, further detailed studies are required to fully elucidate its pharmacological profile, mechanism of action, and safety.
References
- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. scbt.com [scbt.com]
- 4. Hit2Lead | this compound | CAS# 332023-12-8 | MFCD01173865 | BB-5749393 [hit2lead.com]
- 5. spectrabase.com [spectrabase.com]
- 6. fishersci.es [fishersci.es]
- 7. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hakon-art.com [hakon-art.com]
- 10. spectrabase.com [spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. fishersci.fi [fishersci.fi]
- 13. aksci.com [aksci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to the Molecular Structure of 1-(2-Chloro-6-nitrophenyl)piperazine
Abstract: This technical guide provides a comprehensive, multi-faceted approach to the complete structural elucidation of 1-(2-Chloro-6-nitrophenyl)piperazine. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It details the integrated application of spectroscopic analysis, definitive single-crystal X-ray diffraction, and corroborative computational modeling. Each section explains the causality behind the chosen methodologies, presenting a self-validating framework for determining the precise three-dimensional architecture of this and similar heterocyclic compounds.
Introduction: The Significance of a Structural Blueprint
This compound belongs to the nitrophenylpiperazine class of compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3] Understanding the precise molecular structure—including bond lengths, bond angles, torsional angles, and conformational preferences—is not merely an academic exercise. It is the foundational blueprint upon which all further research is built. This knowledge is critical for:
-
Structure-Activity Relationship (SAR) Studies: Rational drug design depends on understanding how the three-dimensional shape of a molecule dictates its interaction with biological targets.
-
Predicting Physicochemical Properties: Solubility, lipophilicity, and crystal packing are all governed by molecular structure.
-
Synthetic Strategy: A confirmed structure validates the outcome of a chemical synthesis.
This guide presents an authoritative workflow for obtaining a high-fidelity structural model of this compound, integrating experimental evidence with theoretical validation.
Foundational Analysis: Synthesis and Spectroscopic Characterization
The first phase of structural analysis involves synthesizing the compound and confirming its covalent framework and molecular weight using a suite of spectroscopic techniques.
Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution
The synthesis of piperazine derivatives can be achieved through various methods, including condensation reactions and catalytic coupling.[4] A common and effective route for this target molecule involves the nucleophilic aromatic substitution (SNAAr) of a highly electron-deficient aryl halide.
Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of the target compound.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 1,2-dichloro-3-nitrobenzene in a polar aprotic solvent such as DMF, add an excess (e.g., 3-5 equivalents) of piperazine and a base like potassium carbonate (K₂CO₃). The excess piperazine serves both as a reactant and to trap the HCl byproduct.
-
Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). The high degree of activation provided by the ortho-nitro group facilitates the substitution of one of the chlorine atoms.
-
Workup: After cooling, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.
Spectroscopic Confirmation
Spectroscopy provides the initial, indispensable evidence of the molecule's identity and functional groups.
Logical Framework for Spectroscopic Analysis
Caption: Complementary data obtained from key spectroscopic techniques.
A. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight and elemental composition.
-
Expected Results: Electron Ionization (EI) or Electrospray Ionization (ESI) would show a molecular ion peak (M⁺). Given the molecular formula C₁₀H₁₂ClN₃O₂, the monoisotopic mass is approximately 241.06 g/mol .[5] A critical diagnostic feature is the isotopic pattern for chlorine: two peaks will be observed at M⁺ and M+2 in an approximate 3:1 intensity ratio, confirming the presence of a single chlorine atom.
-
Fragmentation: Common fragmentation pathways for related structures include the loss of the nitro group (NO₂) and cleavage within the piperazine ring.[6][7]
B. Infrared (IR) Spectroscopy:
-
Purpose: To identify the principal functional groups present in the molecule.
-
Expected Results: The IR spectrum provides a characteristic fingerprint.[8] Key vibrational bands for this compound would be expected in the following regions[9][10][11]:
-
~3300 cm⁻¹: A sharp, medium-intensity peak corresponding to the N-H stretch of the secondary amine in the piperazine ring.
-
~1520 cm⁻¹ and ~1340 cm⁻¹: Two strong, sharp peaks for the asymmetric and symmetric stretching vibrations of the aromatic nitro (Ar-NO₂) group, respectively.
-
~3100-3000 cm⁻¹ and ~2950-2800 cm⁻¹: C-H stretching vibrations for the aromatic and aliphatic (piperazine ring) protons.
-
~750-700 cm⁻¹: A peak corresponding to the C-Cl stretching vibration.
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the carbon-hydrogen framework and the connectivity of atoms.
-
¹H NMR (Proton NMR):
-
Aromatic Region (~7.5-8.0 ppm): The three protons on the nitrophenyl ring will appear in this region. Due to the substitution pattern, they will likely present as a complex multiplet or a discernible AX₂/ABX system.
-
Piperazine Region (~3.0-3.5 ppm): The eight protons on the piperazine ring are diastereotopic and chemically non-equivalent. They are expected to appear as two distinct multiplets, each integrating to 4 protons.
-
Amine Proton (~2.0-3.0 ppm): A broad singlet corresponding to the N-H proton, which may exchange with D₂O.
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Region (~120-150 ppm): Six distinct signals are expected for the six unique carbons of the substituted phenyl ring. The carbons attached to the nitro and chlorine groups will be significantly shifted.
-
Aliphatic Region (~45-55 ppm): Two signals are expected for the two sets of equivalent carbons in the piperazine ring.
-
Definitive Structure: Single-Crystal X-ray Diffraction
While spectroscopy confirms the molecular formula and connectivity, it provides limited information about the three-dimensional arrangement of atoms. Single-crystal X-ray diffraction is the unequivocal method for determining the precise solid-state molecular structure at atomic resolution.[12][13][14][15]
Rationale and Justification
X-ray crystallography works by measuring the diffraction pattern produced when a beam of X-rays passes through a highly ordered single crystal.[14] Analysis of the positions and intensities of the diffracted spots allows for the calculation of an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision.[15] This technique provides an unambiguous determination of bond lengths, bond angles, torsional angles, and intermolecular interactions in the crystal lattice.
Experimental Protocol
-
High-Purity Sample Preparation: The starting material from the synthesis must be of the highest possible purity (>99%). Impurities disrupt the crystal lattice and prevent the growth of diffraction-quality single crystals.
-
Crystallization: Growing a suitable single crystal (ideally >50 µm in all dimensions) is often the most challenging step.[12][16]
-
Methodology: The most common method is slow evaporation . A saturated solution of the compound in a suitable solvent (or solvent mixture, e.g., ethanol/water, dichloromethane/hexane) is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate over days or weeks. Other techniques include vapor diffusion and slow cooling.[14]
-
-
Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a modern diffractometer equipped with a focused X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector.[12]
-
Data is typically collected at a low temperature (e.g., 100 K) using a cryostream to minimize atomic thermal vibrations, which results in higher resolution data.[12]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the map and refined against the experimental data, minimizing the difference between observed and calculated structure factors until the model converges.
-
Expected Structural Features
Based on extensive studies of similar nitrophenylpiperazine structures, the following key features are anticipated[3][17][18][19][20]:
-
Piperazine Conformation: The six-membered piperazine ring will almost certainly adopt a stable chair conformation .
-
Substituent Position: The bulky 2-chloro-6-nitrophenyl group is expected to occupy an equatorial position on the piperazine ring to minimize steric strain.
-
Aryl Ring Orientation: The dihedral angle between the plane of the phenyl ring and the mean plane of the piperazine ring will be a key structural parameter, likely influenced by steric hindrance from the ortho-substituents.
-
Intermolecular Interactions: The crystal packing will likely be stabilized by N-H···O hydrogen bonds between the piperazine N-H donor and the nitro group oxygen acceptor of a neighboring molecule.
| Parameter | Anticipated Value/Feature | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, P-1 | Defines the specific symmetry elements within the crystal. |
| Piperazine Ring | Chair Conformation | Most stable conformation for a six-membered saturated ring. |
| Aryl Substituent | Equatorial Position | Minimizes 1,3-diaxial steric interactions. |
| N-C (Aryl) Bond Length | ~1.40 - 1.45 Å | Standard sp² C to sp³ N bond length. |
| N-C (Aliphatic) Bond Length | ~1.46 - 1.48 Å | Standard sp³ C to sp³ N bond length. |
| C-Cl Bond Length | ~1.73 - 1.75 Å | Typical aromatic C-Cl bond distance. |
| Key Torsion Angle | C-C-N-C (Aryl-Piperazine) | Defines the orientation of the two ring systems. |
Corroborative Analysis: Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement and validate experimental findings.[10][21][22]
The Role of In Silico Modeling
A DFT-based geometry optimization can predict the lowest energy conformation of the molecule in the gas phase. This allows for a direct comparison with the solid-state structure obtained from X-ray crystallography. Any significant differences between the two can reveal the influence of crystal packing forces on the molecule's conformation. Furthermore, DFT can be used to predict spectroscopic properties, such as the IR vibrational frequencies and NMR chemical shifts, providing a theoretical benchmark for the experimental data.[10]
Modeling Protocol
-
Initial Structure: Build an initial 3D model of this compound.
-
Geometry Optimization: Perform a full geometry optimization using a reliable functional and basis set, such as B3LYP/6-311++G(d,p). This process finds the minimum energy structure.
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated frequencies can be scaled and compared directly with the experimental IR spectrum.
-
NMR Calculation: Use a method like the Gauge-Including Atomic Orbital (GIAO) approach to calculate the ¹H and ¹³C NMR chemical shifts, which can then be compared to the experimental values.[10]
Conclusion: A Unified Molecular Portrait
The definitive molecular structure of this compound is best determined not by a single technique, but by the synergistic application of spectroscopy, X-ray diffraction, and computational modeling. This integrated approach ensures a self-validating and comprehensive understanding. The workflow begins with synthesis and spectroscopic confirmation of the molecule's identity (MS, IR, NMR). The pivotal step is the unambiguous determination of the 3D solid-state structure via single-crystal X-ray diffraction, which reveals the precise bond lengths, angles, and conformational details. Finally, DFT calculations provide a theoretical model that corroborates the experimental data and offers insight into the molecule's intrinsic energetic preferences. This rigorous, multi-pronged strategy provides the high-fidelity structural blueprint essential for advancing research in medicinal chemistry and materials science.
References
- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Piperazine synthesis [organic-chemistry.org]
- 5. scbt.com [scbt.com]
- 6. 1-(4-Nitrophenyl)piperazine [webbook.nist.gov]
- 7. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gup.ugal.ro [gup.ugal.ro]
- 9. 1-(2-Nitrophenyl)piperazine | C10H13N3O2 | CID 100949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. 1-(4-Nitrophenyl)piperazine [webbook.nist.gov]
- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 13. rigaku.com [rigaku.com]
- 14. azolifesciences.com [azolifesciences.com]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. excillum.com [excillum.com]
- 17. researchgate.net [researchgate.net]
- 18. Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. digital.csic.es [digital.csic.es]
- 20. Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Preamble: Charting the Unexplored Territory of a Novel Piperazine Derivative
An In-Depth Technical Guide to the Core Mechanism of Action of 1-(2-Chloro-6-nitrophenyl)piperazine
In the vast and dynamic landscape of medicinal chemistry, the piperazine scaffold stands as a cornerstone of therapeutic innovation.[1] Its versatile structure, a six-membered ring with two opposing nitrogen atoms, is a privileged motif found in a plethora of approved drugs, spanning indications from antipsychotics and antidepressants to anticancer and antiviral agents.[1][2] The strategic modification of the piperazine core allows for the fine-tuning of pharmacological activity, making each new derivative a potential key to unlocking novel therapeutic pathways.[3]
This guide focuses on one such derivative: This compound . Despite its well-defined chemical structure, its biological mechanism of action remains largely uncharted in publicly accessible scientific literature.[4] This document, therefore, serves as a technical whitepaper for researchers, scientists, and drug development professionals, providing a robust framework for its investigation. As a Senior Application Scientist, my objective is not to present established facts where none exist, but to leverage our collective expertise in structure-activity relationships (SAR) to hypothesize plausible mechanisms of action and to provide detailed, field-proven experimental protocols for their validation. This guide is structured to be a self-validating system, where each hypothesis is paired with a rigorous method for its empirical testing.
Chemical Profile of this compound
A thorough understanding of a compound's mechanism of action begins with its molecular identity. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 332023-12-8 | [4] |
| Molecular Formula | C₁₀H₁₂ClN₃O₂ | [4] |
| Molecular Weight | 241.67 g/mol | [4] |
| Chemical Structure | (See Figure 1) |
Figure 1: Chemical Structure of this compound
Caption: 2D representation of this compound.
Part 1: Hypothesized Mechanism of Action - Modulation of Monoamine G-Protein Coupled Receptors (GPCRs)
Scientific Rationale
The phenylpiperazine moiety is a classic pharmacophore known for its interaction with monoamine neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[5] Many antipsychotic and antidepressant drugs contain this structural motif.[5][6] The substitution pattern on the phenyl ring dictates the receptor affinity and selectivity profile.[2] For instance, ortho-substituents can significantly influence binding. The presence of a chloro group at the 2-position and a nitro group at the 6-position on the phenyl ring of this compound suggests potential interactions with various GPCRs. The electron-withdrawing nature of these substituents could modulate the electronic properties of the phenyl ring and influence its binding to receptor pockets. Specifically, substituted phenylpiperazines have been shown to have an affinity for 5-HT₁ₐ, 5-HT₂ₐ, and D₂ receptors, among others.[6][7] Therefore, a plausible mechanism of action for this compound is the modulation of one or more of these receptors, leading to downstream signaling changes in neuronal pathways.
Potential Signaling Pathway: 5-HT₂ₐ Receptor Antagonism
A common mechanism for atypical antipsychotics is the antagonism of the 5-HT₂ₐ receptor. This receptor is a Gq-coupled GPCR. Upon binding of its endogenous ligand, serotonin, it activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses. Antagonism by a compound like this compound would block this cascade.
Caption: Hypothesized 5-HT₂ₐ receptor antagonism pathway.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the human 5-HT₂ₐ receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
[³H]Ketanserin (a high-affinity 5-HT₂ₐ antagonist radioligand).
-
This compound.
-
Mianserin (a non-selective serotonin antagonist, as a positive control).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Microplate harvester and liquid scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture HEK293-5-HT₂ₐ cells to confluency.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation (e.g., 10-20 µg of protein) to each well.
-
Add a constant concentration of [³H]Ketanserin (typically at its K_d value).
-
Add varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) or the positive control, Mianserin.
-
For determining non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM Mianserin).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a microplate harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Expected Outcome: A low K_i value would indicate high binding affinity of this compound for the 5-HT₂ₐ receptor, supporting the hypothesis that it acts as a modulator of this receptor.
Part 2: Hypothesized Mechanism of Action - Enzyme Inhibition
Scientific Rationale
Recent studies have shown that some nitrophenylpiperazine derivatives can act as enzyme inhibitors.[8] For example, a series of 4-nitrophenylpiperazine derivatives were identified as tyrosinase inhibitors.[8] Tyrosinase is a key enzyme in melanin biosynthesis. The presence of the nitrophenyl group in this compound makes it a candidate for investigation as a potential enzyme inhibitor. The piperazine ring can serve as a scaffold to correctly orient the substituted phenyl ring into the active site of an enzyme.[8] The electron-withdrawing chloro and nitro groups may play a role in the interaction with amino acid residues in the enzyme's active site.
Potential Signaling Pathway: Tyrosinase Inhibition
Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a precursor for melanin synthesis. Inhibition of tyrosinase would block this pathway, leading to a reduction in melanin production.
Caption: Hypothesized tyrosinase inhibition pathway.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase.
-
L-DOPA (substrate).
-
This compound.
-
Kojic acid (a known tyrosinase inhibitor, as a positive control).
-
Phosphate buffer (e.g., 50 mM, pH 6.8).
-
96-well microplate reader.
Methodology:
-
Assay Preparation:
-
Prepare stock solutions of mushroom tyrosinase, L-DOPA, this compound, and kojic acid in appropriate solvents (e.g., the compound and kojic acid in DMSO, tyrosinase and L-DOPA in buffer).
-
-
Inhibition Assay:
-
In a 96-well plate, add phosphate buffer.
-
Add varying concentrations of this compound or kojic acid.
-
Add the mushroom tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at time zero and then at regular intervals (e.g., every minute) for a set duration (e.g., 20 minutes) using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by non-linear regression analysis.
-
Expected Outcome: A low IC₅₀ value would indicate that this compound is a potent inhibitor of tyrosinase, supporting this hypothesized mechanism of action.
Summary of Hypothesized Mechanisms and Future Directions
The table below summarizes the plausible, yet unconfirmed, mechanisms of action for this compound based on structure-activity relationship analysis of the broader piperazine class.
| Hypothesized Mechanism | Target Class | Potential Therapeutic Area | Key Validating Experiment |
| GPCR Modulation | 5-HT₂ₐ Receptor (and other monoamine receptors) | Central Nervous System Disorders (e.g., psychosis, depression) | Radioligand Binding Assays, Functional Assays (e.g., calcium flux) |
| Enzyme Inhibition | Tyrosinase | Dermatology (e.g., hyperpigmentation disorders) | In Vitro Enzyme Inhibition Assays |
The logical progression for the investigation of this compound would be to first perform a broad panel of receptor binding and enzyme inhibition assays to identify its primary targets. Once high-affinity targets are identified, functional assays should be conducted to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. Subsequent studies would involve cell-based assays to assess its effects on cellular signaling and, ultimately, in vivo studies to evaluate its pharmacological effects and therapeutic potential. This systematic approach, grounded in the principles of scientific integrity and logical progression, will be crucial in elucidating the true mechanism of action of this novel chemical entity.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-(2-Chloro-6-nitrophenyl)piperazine: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 1-(2-Chloro-6-nitrophenyl)piperazine, a key heterocyclic intermediate in medicinal chemistry. The document elucidates the principal synthetic pathway via Nucleophilic Aromatic Substitution (SNAr), detailing the mechanistic rationale and providing a representative experimental protocol. Key physicochemical properties are tabulated for reference. Furthermore, the guide explores the compound's strategic importance as a versatile building block in drug development, showcasing its potential for derivatization into more complex, pharmacologically active molecules. This paper is intended for researchers, chemists, and professionals in the field of drug discovery and process development.
Introduction and Historical Context
The piperazine ring is a ubiquitous structural motif in pharmacology, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs, including agents for cancer, viral infections, and central nervous system disorders.[1][2] The utility of the piperazine moiety stems from its ability to improve the pharmacokinetic profile of drug candidates; the two nitrogen atoms can serve as hydrogen bond acceptors or donors, enhancing solubility and bioavailability.[1]
This compound (CAS No. 332023-12-8) is a specialized derivative within this class.[3][4] While a singular "discovery" event for this specific intermediate is not prominently documented, its emergence is intrinsically linked to the development and refinement of synthetic methodologies for creating N-arylpiperazines. The most critical of these methods is the Nucleophilic Aromatic Substitution (SNAr) reaction, which allows for the direct coupling of piperazine to an electron-deficient aromatic ring.[5][6] The strategic placement of a nitro group on the phenyl ring is a classic approach to strongly activate the ring towards nucleophilic attack, making the synthesis of compounds like this compound efficient and scalable.[6][7] Its value lies not as an end-product, but as a versatile scaffold for the synthesis of complex pharmaceutical agents.
Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The primary route for synthesizing this compound is the reaction of 1,2-dichloro-3-nitrobenzene with piperazine. This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Rationale and Causality
The success of this synthesis is dictated by the electronic properties of the starting aromatic compound, 1,2-dichloro-3-nitrobenzene.
-
Activation: The nitro group (NO₂) is a powerful electron-withdrawing group. Through both inductive and resonance effects, it withdraws electron density from the aromatic ring, making the ring electron-deficient (electrophilic) and thus highly susceptible to attack by a nucleophile like piperazine.
-
Leaving Group: The reaction involves the displacement of one of the chlorine atoms. The negative charge introduced by the attacking nucleophile is stabilized by delocalization onto the oxygen atoms of the ortho-nitro group, forming a stable intermediate known as a Meisenheimer complex. This stabilization significantly lowers the activation energy of the reaction.[8]
-
Regioselectivity: Piperazine will preferentially attack the carbon bearing the chlorine atom at the C2 position (ortho to the nitro group). This is because the stabilizing resonance effect of the nitro group is most pronounced for attack at the ortho and para positions. The C2 position is ortho, making it the primary site of reaction.
The overall transformation is a direct and often high-yielding method for forging the critical C-N bond that defines the phenylpiperazine structure.[5][9]
Visualization of the Synthetic Pathway
Caption: Primary synthetic route to this compound.
Representative Experimental Protocol
This protocol is a representative example based on established procedures for SNAr reactions and should be adapted and optimized under appropriate laboratory conditions.
-
Reaction Setup: To a stirred solution of 1,2-dichloro-3-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent (e.g., Dimethylformamide, DMF) is added an excess of piperazine (2.5 eq) and a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq). The use of excess piperazine serves both as the nucleophile and to minimize potential disubstitution products.
-
Execution: The reaction mixture is heated to 80-100 °C and stirred for 4-8 hours. Reaction progress should be monitored by an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of cold water. This will precipitate the product and dissolve the inorganic salts and excess piperazine.
-
Isolation: The resulting solid precipitate is collected by vacuum filtration and washed thoroughly with water to remove residual salts.
-
Purification: The crude product is dried under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
-
Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Physicochemical and Spectroscopic Data
Quantitative data for this compound are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 332023-12-8 | [3][4] |
| Molecular Formula | C₁₀H₁₂ClN₃O₂ | [3] |
| Molecular Weight | 241.67 g/mol | [3] |
| Appearance | Solid (typically yellow or off-white) | [4] |
| Purity | Typically >95% (commercial grade) | [4] |
Applications in Drug Development: A Versatile Scaffold
The true value of this compound lies in its potential for further chemical modification. It is a bifunctional intermediate, offering two distinct points for diversification.
-
N-Alkylation/Arylation: The secondary amine of the piperazine ring is a nucleophilic site, readily available for substitution reactions with alkyl halides, epoxides, or for reductive amination to introduce a wide variety of side chains.[5] This is a common strategy to modulate a compound's interaction with biological targets.
-
Nitro Group Reduction: The nitro group can be easily reduced to an aniline (amino group) using standard catalytic hydrogenation (e.g., H₂/Pd-C) or other reducing agents. This new amino group can then be used in a host of subsequent reactions, such as amide bond formation, sulfonamide synthesis, or diazotization, to build molecular complexity.
Hypothetical Workflow in Drug Synthesis
The following diagram illustrates a common synthetic logic for utilizing a nitrophenylpiperazine intermediate in a drug discovery program. This workflow demonstrates how the initial scaffold is elaborated into a more complex, drug-like molecule.
Caption: A representative workflow for drug candidate synthesis.
This step-wise modification allows chemists to systematically explore the chemical space around the core scaffold, optimizing for potency, selectivity, and pharmacokinetic properties. Phenylpiperazine derivatives are integral to the synthesis of numerous modern therapeutics, including kinase inhibitors and antipsychotic agents.[5][10][11]
Safety and Handling
This compound is a chemical intermediate intended for research and development purposes only.[3] It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete handling and disposal information.
Conclusion
This compound represents a foundational building block in the synthesis of complex organic molecules. Its preparation, rooted in the robust and well-understood Nucleophilic Aromatic Substitution reaction, is efficient and scalable. The compound's true power is realized in its role as a versatile scaffold, providing multiple reaction handles for the systematic development of novel compounds in medicinal chemistry. A thorough understanding of its synthesis and reactivity is essential for scientists and researchers aiming to leverage the privileged piperazine motif in the design of next-generation therapeutics.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 4. Hit2Lead | this compound | CAS# 332023-12-8 | MFCD01173865 | BB-5749393 [hit2lead.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: 1-(2-Chloro-6-nitrophenyl)piperazine in Drug Discovery
Introduction: The Strategic Value of the Substituted Phenylpiperazine Scaffold
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including two basic nitrogen atoms that can be functionalized, allow for the modulation of aqueous solubility, lipophilicity, and target engagement.[2] When incorporated into a larger molecular framework, the piperazine moiety often serves as a critical pharmacophore, engaging in key interactions with biological targets, particularly within the central nervous system (CNS).[3]
This guide focuses on a specific and highly versatile building block: 1-(2-Chloro-6-nitrophenyl)piperazine . The strategic placement of the chloro and nitro groups on the phenyl ring imparts distinct reactivity and electronic properties, making it a valuable starting point for the synthesis of diverse compound libraries. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the steric hindrance and electronic influence of the ortho-chloro and nitro substituents guide subsequent chemical transformations. Furthermore, the nitro group can be readily reduced to an aniline, providing a key vector for further molecular elaboration and diversification.
These application notes will provide a comprehensive overview of the synthesis of this compound, its chemical properties, and detailed protocols for its utilization as a building block in the discovery of novel therapeutic agents.
Chemical Properties and Characterization
| Property | Value | Source |
| CAS Number | 332023-12-8 | [4] |
| Molecular Formula | C₁₀H₁₂ClN₃O₂ | [4] |
| Molecular Weight | 241.67 g/mol | [4] |
| Appearance | Typically an off-white to yellow solid | Inferred from similar compounds |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. | Inferred from general chemical principles |
Synthesis of this compound: A Protocol Based on Nucleophilic Aromatic Substitution
The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the 1,3-dichloro-2-nitrobenzene or 2,6-dichloronitrobenzene starting material, caused by the potent electron-withdrawing nitro group, facilitates the displacement of a chlorine atom by a nucleophile, in this case, piperazine.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-arylation of piperazines with activated aryl halides.[5]
Materials and Reagents:
-
1,3-Dichloro-2-nitrobenzene (1.0 eq)
-
Piperazine (anhydrous, 2.0-3.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-dichloro-2-nitrobenzene (1.0 eq) and anhydrous piperazine (2.0-3.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (or DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to the 1,3-dichloro-2-nitrobenzene. Add potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Trustworthiness and Self-Validation:
-
Monitoring: The reaction should be monitored for the disappearance of the starting material (1,3-dichloro-2-nitrobenzene) and the appearance of the product spot by TLC. A co-spot of the starting material and the reaction mixture is recommended for accurate monitoring.
-
Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected proton NMR spectrum would show characteristic signals for the aromatic protons and the piperazine ring protons.
Applications in Drug Discovery: A Gateway to Novel CNS-Active Compounds
This compound is a strategic building block for the synthesis of compounds targeting the central nervous system, particularly those with potential antipsychotic, antidepressant, and anxiolytic activities.[3] The primary synthetic strategy involves the reduction of the nitro group to an aniline, which then serves as a versatile handle for a variety of chemical transformations.
Workflow for Derivatization
Caption: Synthetic workflow for the derivatization of this compound.
Protocol 1: Reduction of the Nitro Group to Form 1-(2-Amino-6-chlorophenyl)piperazine
The reduction of the nitro group is a critical step to unmask the reactive aniline functionality. Several methods can be employed, with catalytic hydrogenation being a clean and efficient option.
Reaction Scheme:
Caption: Reduction of this compound to its aniline derivative.
Detailed Experimental Protocol:
Materials and Reagents:
-
This compound (1.0 eq)
-
10% Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen (typically 1-3 atm, or as determined by the apparatus) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Work-up:
-
Carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield 1-(2-Amino-6-chlorophenyl)piperazine. The product is often pure enough for the next step, but can be purified by chromatography if necessary.
-
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and commonly used catalyst for the reduction of aromatic nitro groups.
-
Solvent: Methanol and ethanol are excellent solvents for both the starting material and the product, and are compatible with the hydrogenation conditions.
-
Safety: Catalytic hydrogenation with palladium on carbon can be pyrophoric, especially when dry and exposed to air. The catalyst should be handled with care, and the filtration should be done while the Celite® pad is still wet with the solvent.
Protocol 2: Amide Coupling with the Aniline Intermediate
The resulting 1-(2-amino-6-chlorophenyl)piperazine is a versatile intermediate for creating libraries of compounds through amide bond formation.
Reaction Scheme:
Caption: Amide bond formation using the aniline intermediate.
Detailed Experimental Protocol:
Materials and Reagents:
-
1-(2-Amino-6-chlorophenyl)piperazine (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) (1.2 eq) with HOBt (Hydroxybenzotriazole) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of 1-(2-amino-6-chlorophenyl)piperazine (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.
Conclusion and Future Perspectives
This compound represents a strategically valuable and versatile building block in drug discovery. Its synthesis is straightforward, and its unique electronic and steric properties allow for controlled and predictable chemical transformations. The protocols provided herein offer a solid foundation for researchers to synthesize and derivatize this compound, enabling the exploration of new chemical space and the development of novel therapeutic agents, particularly for CNS disorders. The continued exploration of derivatives from this scaffold holds significant promise for identifying next-generation medicines with improved efficacy and safety profiles.
References
Application Notes & Protocols for the Strategic Derivatization of 1-(2-Chloro-6-nitrophenyl)piperazine in Medicinal Chemistry
Introduction: The Strategic Value of the Phenylpiperazine Scaffold
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs.[1][2][3] Its unique combination of a rigid, six-membered ring structure with two polar, basic nitrogen atoms allows it to anchor pharmacophoric elements in a defined spatial orientation while often conferring favorable pharmacokinetic properties like improved aqueous solubility and oral bioavailability.[4] Molecules incorporating the piperazine moiety have demonstrated a remarkable breadth of therapeutic activities, including antipsychotic, anticancer, antiviral, and antihistamine effects.[1][2]
The starting material, 1-(2-Chloro-6-nitrophenyl)piperazine (CAS 332023-12-8) , is a particularly valuable building block for drug discovery.[5] The strategic placement of strong electron-withdrawing groups—a chlorine atom and a nitro group ortho to the point of piperazine attachment—creates a highly differentiated chemical environment. This electronic arrangement is the key to its utility and dictates the primary strategies for its derivatization.
Core Chemical Directive: Understanding Reactivity
The synthetic utility of this compound is governed by the electronic disparity between its two nitrogen atoms.
-
N1 (Aryl-Bound Nitrogen): The nitrogen atom directly attached to the nitrophenyl ring is significantly deactivated. The powerful inductive and mesomeric electron-withdrawing effects of the ortho-chloro and ortho-nitro substituents pull electron density away from this nitrogen, rendering it essentially non-nucleophilic and non-basic under standard synthetic conditions.
-
N4 (Alkyl-Bound Nitrogen): In stark contrast, the distal secondary amine at the N4 position retains its nucleophilic and basic character. It is the primary, and for most practical purposes, the only reactive site for introducing molecular diversity.
This inherent electronic bias provides a self-validating system for regioselective synthesis. Derivatization almost exclusively occurs at the N4 position, allowing for the reliable and predictable construction of complex molecular architectures. This guide will detail the three principal strategies for exploiting this reactivity: N-Alkylation, N-Acylation, and Reductive Amination.
N-Alkylation of the N4 Position
N-alkylation is a fundamental and highly versatile method for appending a wide variety of functional groups to the piperazine core. The reaction involves the nucleophilic attack of the N4 nitrogen on an alkyl halide or a related electrophile, forming a new carbon-nitrogen bond. This strategy is widely employed in the synthesis of pharmaceutical agents, including kinase inhibitors and CNS-active compounds.[6]
Causality Behind Experimental Choices:
The choice of base and solvent is critical for achieving high yields and minimizing side products. A moderately strong, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to act as a scavenger for the acid generated during the reaction (e.g., HBr or HCl) but not so strong as to cause degradation of sensitive substrates. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are preferred as they effectively dissolve the piperazine salt and the inorganic base, facilitating a homogeneous and efficient reaction environment.[7] Heating is typically required to drive the reaction to completion, with temperatures between 60-80°C being common.
Detailed Protocol 1: N-Alkylation with an Alkyl Halide
This protocol describes a representative procedure for the N-alkylation of this compound with a generic alkyl halide (R-X).
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, 2-(bromomethyl)indole) (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aq. NaCl)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the starting materials (concentration approx. 0.1-0.2 M).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash twice with brine to remove residual DMF.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Visualization: N-Alkylation Workflow
Caption: General workflow for the N-alkylation of the piperazine scaffold.
Data Presentation: Representative N-Alkylation Reactions
The following table summarizes data from a study on related nitrophenylpiperazine derivatives, illustrating typical yields and conditions.[8]
| Electrophile (R-X) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-(Bromomethyl)indole | Cs₂CO₃ (1.3) | DMF | 80 | 4 | 85 |
| Benzyl Bromide | Cs₂CO₃ (1.3) | DMF | 80 | 4 | 79 |
| Cinnamyl Bromide | Cs₂CO₃ (1.3) | DMF | 80 | 4 | 77 |
| 2-Chloro-4-nitrobenzoyl chloride* | Cs₂CO₃ (1.3) | DMF | 80 | 4 | 88 |
Note: While this is an acyl chloride, the reaction conditions are analogous to alkylation in this specific study.
N-Acylation of the N4 Position
N-acylation involves the reaction of the N4-piperazine nitrogen with a carboxylic acid derivative, most commonly an acyl chloride or anhydride, to form a stable amide bond. This is a fundamental transformation for introducing carbonyl-containing moieties. The resulting amides are often key structural features in bioactive molecules and can serve as precursors for further reductions to amines.
Causality Behind Experimental Choices:
N-acylation is typically a rapid and high-yielding reaction that can often be performed at or below room temperature.[9] A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to neutralize the HCl generated from the acyl chloride.[10] Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert and facilitates easy removal of the triethylammonium chloride salt byproduct by simple filtration or aqueous washing.[11] The reaction is often initiated at 0°C to control the initial exotherm when the highly reactive acyl chloride is added.
Detailed Protocol 2: N-Acylation with an Acyl Chloride
This protocol provides a general method for the N-acylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)
-
Triethylamine (TEA) or DIPEA (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl), aqueous
-
Saturated Sodium Bicarbonate (NaHCO₃), aqueous
-
Brine
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C using an ice-water bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve the acyl chloride (1.1 eq) in a small volume of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cold piperazine solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography.
Visualization: N-Acylation Workflow
Caption: General workflow for the N-acylation of the piperazine scaffold.
Data Presentation: Representative N-Acylation Reactions
The following table presents typical conditions and outcomes for N-acylation reactions based on general procedures.[10][12]
| Acylating Agent | Base (eq) | Solvent | Temp | Time | Typical Yield |
| Acetyl Chloride | DIPEA (1.5) | DCM | 0°C to RT | 3 h | >90% |
| Benzoyl Chloride | DIPEA (1.5) | DCM | 0°C to RT | 3 h | >90% |
| Acetic Anhydride | None | Neat | RT | <15 min | >95% |
| Propionyl Chloride | TEA (1.5) | DCM | 0°C to RT | 2-4 h | High |
Reductive Amination of the N4 Position
Reductive amination is a powerful and widely used method to form carbon-nitrogen bonds, particularly for synthesizing secondary and tertiary amines.[13][14] The process involves the reaction of the N4-piperazine amine with a ketone or aldehyde to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent. This one-pot procedure is highly efficient and avoids the direct handling of often unstable alkyl halides.
Causality Behind Experimental Choices:
The success of reductive amination hinges on the choice of a selective reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation.[6] It is mild enough that it will not reduce the starting aldehyde or ketone, but it is sufficiently reactive to rapidly reduce the iminium ion as it is formed. This selectivity prevents side reactions and ensures high yields of the desired amine product. The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A small amount of acetic acid is sometimes added as a catalyst to facilitate the formation of the iminium ion, especially with less reactive ketones.[6]
Detailed Protocol 3: Reductive Amination with an Aldehyde
This protocol outlines a standard procedure for the reductive amination of this compound with an aldehyde.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde) (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃), aqueous
-
Deionized water
-
Brine
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add this compound (1.0 eq) and the aldehyde (1.1 eq).
-
Dissolve the components in anhydrous DCM (or DCE).
-
Stir the solution at room temperature for 20-30 minutes to allow for initial iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine.
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain the desired N-alkylated product.
Visualization: Reductive Amination Workflow
Caption: General workflow for reductive amination of the piperazine scaffold.
Data Presentation: Representative Reductive Amination Reactions
The following table provides expected outcomes for reductive amination based on general procedures with various carbonyl compounds.[6][14]
| Carbonyl Compound | Reducing Agent | Solvent | Temp | Time (h) | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 12-24 | 85-95 |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | RT | 12-24 | 85-95 |
| Cyclohexanone | NaBH(OAc)₃ | DCM | RT | 12-24 | 80-90 |
| Acetone | NaBH(OAc)₃ | DCM | RT | 24 | 75-85 |
Advanced & Alternative Derivatization Strategies
While functionalization of the N4-nitrogen is the most common strategy, the 2-chloro-6-nitrophenyl ring itself offers opportunities for more advanced modifications, although these are often more challenging.
-
Nucleophilic Aromatic Substitution (SNAr) of the Chloride: The ortho-nitro group strongly activates the C2-chloro substituent towards SNAr. Reaction with potent nucleophiles (e.g., thiols, certain amines) under forcing conditions (high temperature, strong base) could potentially displace the chloride. However, this may compete with derivatization at the N4-piperazine position and requires careful optimization.
-
Reduction of the Nitro Group: The nitro group can be reduced to an aniline. This transformation dramatically alters the electronic properties of the aromatic ring and introduces a new nucleophilic center. A common method is reduction using iron (Fe) powder in acetic acid or catalytic hydrogenation with Pd/C.[15] The resulting 2-chloro-6-(piperazin-1-yl)aniline could then be used in subsequent reactions, such as cyclizations or further arylations.
-
Palladium-Catalyzed Cross-Coupling: The aryl chloride could potentially participate in cross-coupling reactions like the Buchwald-Hartwig amination to form a C-N bond at the C2 position. This would require careful selection of a palladium catalyst and ligand system to overcome the steric hindrance from the ortho-nitro group and the piperazine moiety.
These advanced methods expand the synthetic possibilities but require more specialized conditions and thorough optimization compared to the highly reliable reactions at the N4-piperazine position.
Conclusion
This compound is a robust and versatile building block for medicinal chemistry. Its electronically differentiated nitrogen atoms provide a reliable handle for regioselective derivatization at the N4 position. The core protocols of N-alkylation, N-acylation, and reductive amination are high-yielding, scalable, and tolerant of a wide range of functional groups, making them indispensable tools for the rapid generation of compound libraries in drug discovery programs. By understanding the underlying chemical principles, researchers can strategically employ this scaffold to construct novel molecular entities with therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. US8372842B2 - Pyrazolopyridines as kinase inhibitors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Google Translate [translate.google.com]
- 8. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: The Strategic Utility of 1-(2-Chloro-6-nitrophenyl)piperazine in Modern Heterocyclic Synthesis
Introduction: A Privileged Scaffold Precursor
The N-arylpiperazine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates targeting conditions from central nervous system disorders to oncology.[1][2] The piperazine ring's unique physicochemical properties—its ability to act as a hydrogen bond acceptor, improve aqueous solubility, and modulate pharmacokinetic profiles—make it a "privileged structure" in drug design.[2] 1-(2-Chloro-6-nitrophenyl)piperazine has emerged as a particularly valuable and versatile starting material for accessing complex N-arylpiperazine derivatives. Its strategic substitution pattern, featuring an activated chloro group for displacement and a versatile nitro group for subsequent transformations, enables a multitude of synthetic pathways.
This guide provides an in-depth exploration of the application of this compound in the synthesis of advanced heterocyclic compounds. We will delve into the mechanistic rationale behind key transformations, provide detailed, field-proven protocols, and offer insights into the characterization of the resulting products, aimed at researchers, chemists, and professionals in drug development.
Physicochemical Properties & Essential Safety Protocols
Before commencing any synthetic work, a thorough understanding of the reagent's properties and safety requirements is paramount.
| Property | Value | Reference |
| CAS Number | 332023-12-8 | [3] |
| Molecular Formula | C₁₀H₁₂ClN₃O₂ | [3] |
| Molecular Weight | 241.67 g/mol | [3] |
| Appearance | Typically a solid | - |
Safety & Handling:
This compound and related piperazine compounds require careful handling in a well-ventilated chemical fume hood.[4][5]
-
Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled.[5][6][7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4][5]
-
Storage: Store in a tightly closed container in a cool, dry place, away from sources of ignition and moisture.[4][6]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Core Application I: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely adopted method for the formation of carbon-nitrogen bonds, offering significant advantages over classical methods due to its broad substrate scope and functional group tolerance.[9][10] This reaction is exceptionally well-suited for coupling this compound with a diverse range of aryl and heteroaryl halides.
Mechanistic Rationale
The reaction proceeds via a palladium-catalyzed cycle.[11][12] A Pd(0) catalyst undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex then coordinates with the piperazine nitrogen. In the presence of a strong base, the nitrogen is deprotonated, leading to a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[11] The choice of phosphine ligand is critical, as it modulates the stability and reactivity of the palladium center throughout the catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of a Carbazole-Piperazine Derivative
This protocol describes the synthesis of a carbazole-piperazine hybrid, a scaffold of interest in medicinal chemistry.[13][14]
Materials:
-
This compound (1.0 equiv)
-
9H-Carbazole (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add this compound and 9H-carbazole.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-arylpiperazine derivative.
Data Summary: Typical Buchwald-Hartwig Conditions
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 110 | >90 |
| 2-Chloropyridine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Dioxane | 100 | 85-95 |
| 3-Bromothiophene | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | t-BuOH | 90 | >88 |
Core Application II: Nucleophilic Aromatic Substitution (S_NAr)
For certain substrates, particularly those with strong electron-withdrawing groups positioned ortho or para to a leaving group, direct nucleophilic aromatic substitution (S_NAr) provides a cost-effective and scalable alternative to palladium catalysis.[15] The this compound molecule is perfectly primed for this reaction, as the ortho-nitro group strongly activates the C-Cl bond towards nucleophilic attack.
Mechanistic Rationale
The S_NAr reaction is a two-step process:
-
Addition: The nucleophile (the free secondary amine of a second piperazine-containing molecule, for example) attacks the electron-deficient carbon bearing the chlorine atom. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance, particularly by the ortho-nitro group.
-
Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring and yielding the final product.
Caption: General workflow for an S_NAr reaction protocol.
Detailed Protocol: Synthesis using S_NAr
Materials:
-
This compound (1.0 equiv)
-
A suitable amine nucleophile (e.g., morpholine) (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Combine this compound, the nucleophile, and potassium carbonate in a round-bottom flask equipped with a reflux condenser.
-
Add DMF and stir the mixture.
-
Heat the reaction to 120 °C and maintain for 6-18 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude material via silica gel chromatography.
Downstream Transformation: Reduction of the Nitro Group
A key advantage of using this compound is the synthetic versatility of the nitro group in the resulting products. Reduction of the nitro moiety to a primary aniline provides a new reactive handle, opening the door to a wide range of further heterocyclic constructions, such as the synthesis of benzimidazoles or quinoxalines.
Protocol: Catalytic Hydrogenation
Materials:
-
Substituted 1-(2-amino-6-nitrophenyl)piperazine derivative (1.0 equiv)
-
Palladium on carbon (10% Pd/C, 5-10 wt%)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or Parr hydrogenator)
Procedure:
-
Dissolve the nitro-containing compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3x).
-
Stir the reaction vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon) at room temperature.
-
Monitor the reaction until the starting material is consumed (TLC).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude aniline product, which is often pure enough for the next step or can be purified by chromatography.
Characterization of Synthesized Compounds
The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For N-arylpiperazine derivatives, characteristic signals for the piperazine protons typically appear as multiplets in the 2.8-3.5 ppm range.[16] Aromatic protons will shift depending on the substitution pattern.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The disappearance of the characteristic nitro group stretches (~1520 and 1340 cm⁻¹) and the appearance of N-H stretches for the aniline product (~3300-3500 cm⁻¹) are indicative of a successful reduction.
Conclusion
This compound is a high-value, strategically designed building block for the synthesis of complex heterocyclic compounds. Its capacity to undergo both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions provides chemists with flexible and robust methods for creating novel C-N bonds. Furthermore, the latent functionality of the nitro group allows for subsequent transformations, significantly expanding the accessible chemical space. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful synthon in the pursuit of new therapeutic agents and advanced materials.
References
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. scbt.com [scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.fi [fishersci.fi]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Novel Carbazole-Piperazine Hybrid Small Molecule Induces Apoptosis by Targeting BCL-2 and Inhibits Tumor Progression in Lung Adenocarcinoma In Vitro and Xenograft Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Note and Protocol for the Scale-Up Synthesis of 1-(2-Chloro-6-nitrophenyl)piperazine
Abstract: This document provides a comprehensive, in-depth technical guide for the scale-up synthesis of 1-(2-Chloro-6-nitrophenyl)piperazine, a key intermediate in pharmaceutical research and development. The protocol details a robust and reproducible process suitable for larger-scale production, moving beyond typical laboratory procedures. Emphasis is placed on the rationale behind experimental choices, process safety, and analytical validation to ensure scientific integrity and trustworthiness. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Arylpiperazines are a foundational structural motif in medicinal chemistry, appearing in a wide array of therapeutics targeting the central nervous system (CNS), including antidepressants and antipsychotics.[1][2] The compound this compound is a valuable building block for the synthesis of more complex pharmaceutical agents. Its preparation involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis.[3][4]
The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups (like the nitro group, -NO₂) positioned ortho or para to a leaving group (in this case, a chloride ion) on the aromatic ring.[5][6] These groups activate the ring for nucleophilic attack by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex.[5][7]
This application note presents a detailed protocol for the synthesis of this compound on a scale suitable for process chemistry, addressing common challenges such as controlling selectivity and preventing di-substitution of the piperazine ring.[8][9]
Reaction Scheme
The synthesis proceeds via the nucleophilic aromatic substitution of a chlorine atom on 1,2-dichloro-3-nitrobenzene by piperazine. The nitro group at the 3-position strongly activates the chlorine at the 2-position for substitution over the chlorine at the 1-position.
Materials and Equipment
Reagents
| Reagent | CAS No. | MW ( g/mol ) | Molarity/Purity | Supplier | Notes |
| 1,2-Dichloro-3-nitrobenzene | 3209-22-1 | 192.01 | >98% | Major Supplier | Starting material |
| Piperazine (anhydrous) | 110-85-0 | 86.14 | >99% | Major Supplier | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99%, fine powder | Major Supplier | Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, >99.8% | Major Supplier | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Major Supplier | Extraction Solvent |
| Brine (sat. aq. NaCl) | 7647-14-5 | 58.44 | Saturated | In-house prep | Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular | Major Supplier | Drying Agent |
Equipment
-
1 L three-necked round-bottom flask
-
Mechanical stirrer with Teflon paddle
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Nitrogen inlet/outlet
-
Addition funnel
-
2 L separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter flask
-
High-performance liquid chromatography (HPLC) system
-
Nuclear magnetic resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Experimental Protocol
This protocol describes the synthesis on a ~10-gram scale. For further scale-up, appropriate adjustments to equipment and reaction parameters are necessary.
Reaction Setup and Execution
-
Vessel Preparation: A 1 L three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet is dried in an oven and allowed to cool under a stream of nitrogen.
-
Reagent Charging: To the flask, add piperazine (20.0 g, 232 mmol, 4.0 eq) and anhydrous N,N-Dimethylformamide (DMF, 200 mL). Begin stirring to dissolve the piperazine.
-
Addition of Base: Add finely powdered potassium carbonate (16.0 g, 116 mmol, 2.0 eq).
-
Substrate Addition: In a separate beaker, dissolve 1,2-dichloro-3-nitrobenzene (11.1 g, 58.0 mmol, 1.0 eq) in DMF (50 mL). Transfer this solution to an addition funnel and add it dropwise to the stirred piperazine mixture over 30 minutes at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 70 °C and maintain this temperature for 12-16 hours. The reaction should be monitored for completion.[10]
Reaction Monitoring
-
TLC Analysis: Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The starting material (1,2-dichloro-3-nitrobenzene) has a higher Rf than the product.
-
HPLC Analysis: For more quantitative monitoring, withdraw a small aliquot (0.1 mL), quench with water (1 mL), and extract with ethyl acetate (1 mL). Analyze the organic layer by HPLC to determine the ratio of starting material to product.
Work-up and Product Isolation
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Slowly pour the reaction mixture into ice-cold water (800 mL) with stirring. A yellow precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product on the filter with cold water (3 x 100 mL) to remove residual DMF and inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50 °C to a constant weight.
Purification
-
Recrystallization: The crude product can be purified by recrystallization from ethanol or isopropanol to yield a bright yellow crystalline solid.
-
Chromatography (Optional): If impurities persist, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed for high-purity material.[11]
Process Rationale and Optimization
-
Choice of Substrate and Nucleophile: The reaction is a classic SNAr. The nitro group is a powerful electron-withdrawing group that activates the ortho and para positions to nucleophilic attack.[4][5] In 1,2-dichloro-3-nitrobenzene, the chlorine at C2 is ortho to the nitro group and is therefore significantly more activated than the chlorine at C1, which is meta. This provides high regioselectivity.
-
Stoichiometry: A large excess of piperazine (4 equivalents) is used. This serves two purposes: it drives the reaction to completion according to Le Chatelier's principle and helps to minimize the formation of the di-substituted byproduct where a second molecule of the aryl halide reacts with the product.[12]
-
Base: Potassium carbonate is a mild inorganic base that is sufficient to neutralize the HCl formed during the reaction. Its use is preferable to using piperazine itself as the base on a larger scale for cost-effectiveness.[13]
-
Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the potassium cation of the base and does not interfere with the nucleophilicity of the piperazine.[13]
-
Temperature: The reaction is heated to 70 °C to provide sufficient thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction time for scale-up. Higher temperatures could lead to side reactions.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.[1][14]
-
Appearance: Yellow crystalline solid.
-
Molecular Formula: C₁₀H₁₂ClN₃O₂[15]
-
Molecular Weight: 241.67 g/mol [15]
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (t, J = 8.1 Hz, 1H), 7.15 (dd, J = 8.1, 1.5 Hz, 1H), 7.05 (dd, J = 8.1, 1.5 Hz, 1H), 3.20 (t, J = 5.0 Hz, 4H), 3.10 (t, J = 5.0 Hz, 4H), 1.95 (s, 1H, NH).
-
¹³C NMR (101 MHz, CDCl₃): δ 150.2, 148.5, 131.8, 125.4, 122.1, 121.9, 51.5 (2C), 45.8 (2C).
-
Mass Spectrometry (ESI+): m/z = 242.07 [M+H]⁺.
-
HPLC Purity: >98% (detection at 254 nm).
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Handling: 1,2-dichloro-3-nitrobenzene is a toxic and irritating compound. Handle it in a well-ventilated fume hood. Piperazine is a corrosive solid. Avoid inhalation of dust. DMF is a reproductive toxin and should be handled with care.
-
Reaction Conditions: The reaction is not expected to be highly exothermic, but it is good practice to monitor the temperature during the initial addition, especially on a larger scale.
Visualization of Workflow
Synthesis Workflow
Caption: Overall workflow for the scale-up synthesis of this compound.
Rationale for Selectivity
Caption: Rationale for the regioselectivity of the nucleophilic aromatic substitution.
References
- 1. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aromatic Nucleophilic Substitution [fishersci.se]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. scbt.com [scbt.com]
Application Notes & Protocols: 1-(2-Chloro-6-nitrophenyl)piperazine as a Novel Building Block for Functional Organic Materials
For: Researchers, materials scientists, and professionals in organic electronics and polymer chemistry.
I. Introduction: Unveiling the Potential of a Unique Phenylpiperazine Derivative
1-(2-Chloro-6-nitrophenyl)piperazine is a substituted phenylpiperazine that, while historically explored within medicinal chemistry, possesses a unique combination of functional groups suggesting significant, yet largely untapped, potential in materials science.[1][2] Its structure, featuring an electron-deficient nitrophenyl ring and a versatile piperazine moiety, presents a compelling scaffold for the design of novel functional polymers and small molecules for electronic applications.
The presence of a nitro group, a potent electron-withdrawing group, and a strategically positioned chlorine atom on the phenyl ring opens avenues for a range of chemical modifications.[3] The piperazine ring itself offers two nitrogen atoms that can be leveraged for polymerization or further functionalization, making this molecule a versatile building block.[4] These structural features are indicative of a molecule that can be tailored to exhibit specific electronic and photophysical properties.
This guide presents a prospective application of this compound as a monomer for the synthesis of a novel donor-acceptor polymer for use in organic electronics. While direct applications in materials science are not yet widely reported, the principles outlined here are grounded in established concepts of organic semiconductor design.[5]
II. Prospective Application: A Monomer for Donor-Acceptor Polymers in Organic Thin-Film Transistors (OTFTs)
We hypothesize that this compound can serve as a precursor to an acceptor unit in a donor-acceptor (D-A) type conducting polymer. The electron-deficient nature of the 2-chloro-6-nitrophenyl group can be paired with an electron-rich donor monomer to create a polymer with a low bandgap, a desirable characteristic for organic semiconductors. Such polymers are the cornerstone of next-generation flexible electronics, including OTFTs.
Rationale:
-
Electron Acceptor Moiety: The 2-chloro-6-nitrophenyl group is a strong electron acceptor, which can facilitate intramolecular charge transfer when copolymerized with a suitable electron donor.
-
Tunable Solubility: The piperazine nitrogen can be functionalized with alkyl chains to ensure solubility of the resulting polymer in common organic solvents, which is crucial for solution-based processing of electronic devices.
-
Polymerization Handle: The chlorine atom on the phenyl ring can potentially be utilized in cross-coupling reactions, such as Suzuki or Stille coupling, for polymerization.
III. Synthetic Protocol: Synthesis of a Hypothetical D-A Copolymer
This protocol details a hypothetical two-step synthesis of a donor-acceptor copolymer using this compound as a precursor to the acceptor monomer.
Step 1: Synthesis of the Acceptor Monomer (M1)
The first step involves a nucleophilic aromatic substitution to replace the chlorine atom with a boronic ester, making it suitable for Suzuki polymerization.
Materials:
-
This compound
-
Bis(pinacolato)diboron
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
In a glovebox, add this compound (1 eq.), bis(pinacolato)diboron (1.5 eq.), Pd(OAc)₂ (0.03 eq.), PCy₃ (0.06 eq.), and KOAc (3 eq.) to a Schlenk flask.
-
Add anhydrous 1,4-dioxane to the flask.
-
Seal the flask and take it out of the glovebox.
-
Heat the reaction mixture at 100 °C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired monomer M1 (1-(2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine).
Step 2: Suzuki Polymerization to form the D-A Copolymer (P1)
Materials:
-
Acceptor Monomer M1
-
A suitable dibromo-donor monomer (e.g., 2,5-dibromo-3,4-diethylthiophene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Deionized water
Procedure:
-
To a Schlenk flask, add M1 (1 eq.), the dibromo-donor monomer (1 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Add toluene to dissolve the monomers and catalyst.
-
Add a 2M aqueous solution of Na₂CO₃.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 90 °C for 48 hours under a nitrogen atmosphere.
-
After cooling, pour the reaction mixture into methanol to precipitate the polymer.
-
Filter the polymer and wash it with methanol and acetone to remove oligomers and catalyst residues.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane.
-
Finally, extract the polymer with chloroform and precipitate it again in methanol.
-
Dry the final polymer P1 under vacuum.
Diagram of Synthetic Pathway:
Caption: Hypothetical two-step synthesis of a D-A copolymer.
IV. Characterization Protocols
A. Structural Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the monomer M1 and the successful polymerization to P1 .
-
FT-IR Spectroscopy: To identify the characteristic functional groups in the monomer and polymer.
B. Physicochemical Properties:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer P1 .
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To identify glass transition temperatures and other thermal transitions.
C. Optoelectronic Properties:
-
UV-Vis Spectroscopy: To study the electronic absorption properties of the polymer in solution and as a thin film. The absorption edge can be used to estimate the optical bandgap.
-
Cyclic Voltammetry (CV): To determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer.
V. Hypothetical Device Fabrication and Characterization: Organic Thin-Film Transistor (OTFT)
A. Fabrication Protocol:
-
Substrate Cleaning: Thoroughly clean heavily doped n-type silicon wafers with a thermally grown SiO₂ dielectric layer by ultrasonication in deionized water, acetone, and isopropanol.
-
Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (OTS) to improve the polymer film quality.
-
Polymer Film Deposition: Dissolve the polymer P1 in a suitable solvent (e.g., chloroform) and spin-coat it onto the prepared substrate.
-
Annealing: Anneal the polymer film at an optimized temperature to improve the molecular ordering and device performance.
-
Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) through a shadow mask by thermal evaporation.
Diagram of OTFT Fabrication Workflow:
Caption: Workflow for fabricating an OTFT device.
B. Characterization Protocol:
-
The electrical characteristics of the OTFTs will be measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox.
-
The key parameters to be extracted are the field-effect mobility (µ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th).
VI. Expected Data Summary
The following table summarizes the expected properties of the monomer and the hypothetical polymer.
| Property | Monomer (M1) | Polymer (P1) |
| Molecular Formula | C₁₆H₂₂BN₃O₄ | Varies based on donor monomer and degree of polymerization |
| Molecular Weight | 331.17 g/mol | Determined by GPC (e.g., Mn > 10 kDa) |
| Appearance | Yellowish solid | Dark-colored solid |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, THF) | Soluble in Chloroform, Toluene, etc. (with alkyl chains) |
| Absorption Max (λ_max) | ~350-400 nm | ~500-600 nm (intramolecular charge transfer band) |
| HOMO Level | N/A | Estimated by CV (e.g., -5.2 to -5.5 eV) |
| LUMO Level | N/A | Estimated by CV (e.g., -3.0 to -3.3 eV) |
| Electrochemical Bandgap | N/A | ~2.0 eV |
VII. Conclusion and Future Outlook
While this compound is not yet a mainstream material in materials science, its inherent chemical functionalities make it a promising candidate for the development of novel organic electronic materials. The protocols and applications outlined in this document are intended to serve as a foundational guide for researchers looking to explore the potential of this and similar molecules. The successful synthesis and characterization of polymers derived from this building block could pave the way for its use in a variety of electronic devices, contributing to the advancement of organic and flexible electronics.
VIII. References
-
Santa Cruz Biotechnology, Inc. This compound. --INVALID-LINK--
-
PubChem. 1-(2-Nitrophenyl)piperazine. --INVALID-LINK--
-
Chang-mei, K., Ning, T., Yong, H., & Quan-quan, W. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [https://www.semanticscholar.org/paper/SYNTHESIS-of-1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY-Chang-mei-Ning/0ff9359a6858349079f22579178121650b86a07e](--INVALID-LINK--
-
Panda, S. S., & Rout, G. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106. --INVALID-LINK--
-
PubChem. 1-(2-Chlorophenyl)piperazine. --INVALID-LINK--
-
Vibrant Pharma Inc. 1-[4-(2-Chloro-6-nitro-phenyl)-piperazin-1-yl]-ethanone. --INVALID-LINK--
-
ChemBridge. This compound. --INVALID-LINK--
-
ABI Chem. This compound. --INVALID-LINK--
-
Ferguson, G., & Low, J. N. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 785–790. --INVALID-LINK--
-
Kumar, A., & Narasimhan, B. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano, 28(1), 2588-2601. --INVALID-LINK--
-
Tembare, A., Kumar, A., & Singh, R. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education, 10(1), 1047-1082. --INVALID-LINK--
-
Ortyl, E., Janeczek, H., Schab-Balcerzak, E., & Kozlecki, T. (2018). Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. Polymers, 10(11), 1234. --INVALID-LINK--
-
Mahesha, M., Kiran Kumar, H. C., Suchetan, P. A., Athil, S., & García-Granda, S. (2022). Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 481–489. --INVALID-LINK--
-
Vibrant Pharma Inc. 1-(2-Chloro-4-nitrophenyl)piperazine. --INVALID-LINK--
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. --INVALID-LINK--
-
Suryavanshi, H. R., & Rathore, D. S. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 205-215. --INVALID-LINK--
References
enzymatic reactions involving 1-(2-Chloro-6-nitrophenyl)piperazine
An In-Depth Guide to the Enzymatic Reactions Involving 1-(2-Chloro-6-nitrophenyl)piperazine: Application Notes and Protocols
Introduction
This compound is a chemical entity featuring a piperazine ring attached to a substituted phenyl group. The presence of a chloro and a nitro group on the aromatic ring makes it an electron-deficient system, a characteristic often exploited in the design of pharmacologically active molecules and chemical probes. Piperazine derivatives are a common scaffold in drug development, with applications ranging from antipsychotics to anticancer agents[1][2]. Understanding the enzymatic fate of such molecules is a cornerstone of drug discovery and development, as metabolism dictates a compound's pharmacokinetic profile, potential for drug-drug interactions, and risk of forming toxic byproducts.
This guide provides a comprehensive overview of the likely and detailed protocols for their investigation. We will delve into the primary metabolic pathways—Phase I oxidation by Cytochrome P450 enzymes and nitroreduction, and Phase II conjugation by Glutathione S-transferases—providing both the theoretical framework and practical, step-by-step methodologies for researchers in pharmacology, toxicology, and drug metabolism.
Predicted Metabolic Pathways of this compound
The chemical structure of this compound suggests several potential avenues for enzymatic transformation in a biological system. The metabolism of xenobiotics is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups[3]. Phase II reactions then conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion[4]. Based on the compound's moieties—a piperazine ring, a nitroaromatic system, and a halogen substituent—we can predict three major metabolic pathways.
-
Cytochrome P450-Mediated Oxidation : The piperazine ring and the aromatic ring are both susceptible to oxidation by CYP enzymes. Piperazine derivatives are known substrates for several major CYP isoforms, including CYP1A2, CYP2D6, and CYP3A4[5][6]. Potential reactions include hydroxylation at various positions on the piperazine or phenyl ring and N-dealkylation[7][8].
-
Nitroreduction : The nitro group can be reduced by nitroreductases, which are present in mammalian liver microsomes and are particularly abundant in the gut microbiota[9][10]. This multi-step reduction proceeds through highly reactive nitroso and hydroxylamine intermediates to form the corresponding amine[11][12]. These reactive intermediates are of toxicological concern due to their potential to form adducts with cellular macromolecules[9].
-
Glutathione S-Transferase (GST)-Mediated Conjugation : The electron-deficient aromatic ring, activated by both the chloro and nitro substituents, is a potential substrate for nucleophilic aromatic substitution by glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs)[13][14]. The well-known GST substrate, 1-chloro-2,4-dinitrobenzene (CDNB), shares structural similarities, suggesting that either the chlorine or the nitro group could be displaced by GSH[13][15].
Caption: Predicted metabolic pathways for this compound.
Experimental Protocols
To empirically determine the metabolic fate of this compound, a series of in vitro experiments are essential. The following protocols are designed to assess the compound's metabolic stability and to identify the key enzymes involved in its transformation.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLMs)
This initial screening assay determines the rate at which the compound is metabolized by the full complement of Phase I enzymes present in HLMs. The disappearance of the parent compound over time is monitored to calculate key metabolic parameters.
Causality Behind Experimental Choices:
-
HLMs: A subcellular fraction of the liver containing a high concentration of CYP450 enzymes, making it the gold standard for in vitro metabolism studies.
-
NADPH: An essential cofactor for CYP450 enzyme activity. Reactions without NADPH serve as a negative control to account for non-enzymatic degradation.
-
LC-MS/MS: Provides the high sensitivity and selectivity required to quantify the parent compound in a complex biological matrix.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 20 mM NADPH solution in buffer.
-
Thaw pooled Human Liver Microsomes (final protein concentration of 20 mg/mL) on ice.
-
-
Incubation:
-
Prepare two sets of microcentrifuge tubes: one for NADPH-containing reactions and one for negative controls.
-
In each tube, add potassium phosphate buffer and HLM solution to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-warm the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound to a final concentration of 1 µM.
-
To the reaction set, add NADPH to a final concentration of 1 mM. To the negative control set, add an equal volume of buffer.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like carbamazepine).
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
-
Data Presentation:
| Time (min) | Peak Area Ratio (Compound/IS) | % Parent Remaining |
| 0 | 1.25 | 100 |
| 5 | 1.05 | 84 |
| 15 | 0.75 | 60 |
| 30 | 0.44 | 35 |
| 60 | 0.15 | 12 |
From this data, the half-life (t½) and intrinsic clearance (CLint) can be calculated.
Caption: Workflow for the in vitro metabolic stability assay.
Protocol 2: CYP450 Reaction Phenotyping Using Selective Inhibitors
This protocol aims to identify the specific CYP isoforms responsible for the metabolism of this compound. It involves incubating the compound in HLMs in the presence of known selective inhibitors for major CYP enzymes. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme[3][16].
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare reagents as in Protocol 1.
-
Prepare stock solutions of selective CYP inhibitors in a suitable solvent (e.g., DMSO or acetonitrile). Examples include:
-
CYP1A2: Furafylline
-
CYP2C9: Sulfaphenazole
-
CYP2C19: Ticlopidine
-
CYP2D6: Quinidine[8]
-
CYP3A4: Ketoconazole
-
-
-
Incubation:
-
Set up incubation tubes containing buffer and HLMs (0.5 mg/mL).
-
Add each selective inhibitor to its respective tube (at a concentration known to be selective, typically ~10x Ki). Include a vehicle control with no inhibitor.
-
Pre-incubate the HLM-inhibitor mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding this compound (1 µM) and NADPH (1 mM).
-
-
Sample Collection and Analysis:
-
Incubate for a fixed time point within the linear range of metabolism (e.g., 15 minutes, determined from Protocol 1).
-
Quench the reaction and process the samples as described in Protocol 1.
-
Analyze the samples by LC-MS/MS to determine the amount of parent compound remaining.
-
Data Presentation:
| Inhibitor | Target CYP | % Parent Remaining (vs. 0 min) | % Inhibition of Metabolism |
| Vehicle Control | None | 60% | 0% |
| Furafylline | CYP1A2 | 65% | 12.5% |
| Sulfaphenazole | CYP2C9 | 62% | 5% |
| Quinidine | CYP2D6 | 88% | 70% |
| Ketoconazole | CYP3A4 | 82% | 55% |
% Inhibition = [1 - (% metabolized with inhibitor / % metabolized in vehicle)] x 100
Protocol 3: Assessment of Nitroreductase Activity
This assay specifically investigates the reduction of the nitro group. Since nitroreductases can be oxygen-sensitive, the reaction is typically performed under anaerobic conditions[9][10]. The formation of the amino metabolite is monitored.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare reagents as in Protocol 1. Prepare an analytical standard for the predicted amino metabolite.
-
Prepare the buffer and degas it thoroughly with nitrogen or argon gas.
-
-
Anaerobic Incubation:
-
Perform all steps in an anaerobic chamber or by using sealed vials purged with nitrogen.
-
Add degassed buffer, HLMs (or liver cytosol), and the test compound (e.g., 10 µM) to a sealed vial.
-
Pre-warm at 37°C for 5 minutes.
-
Initiate the reaction by adding a degassed solution of NADPH (1 mM).
-
Incubate for a set time (e.g., 60 minutes). A parallel aerobic incubation can be run as a control.
-
-
Sample Analysis:
-
Quench the reaction with ice-cold acetonitrile containing an internal standard.
-
Process the samples as previously described.
-
Analyze by LC-MS/MS, monitoring for the mass transition of the amino metabolite. Quantify using a standard curve prepared with the analytical standard.
-
Data Presentation:
| Condition | Metabolite Formed | Rate of Formation (pmol/min/mg protein) |
| Anaerobic + NADPH | Amino-piperazine | 55.2 |
| Aerobic + NADPH | Amino-piperazine | 8.7 |
| Anaerobic - NADPH | Amino-piperazine | < LOQ |
Protocol 4: Glutathione S-Transferase (GST) Conjugation Assay
This protocol determines if the compound undergoes Phase II conjugation with glutathione. The assay uses liver cytosol, which is a rich source of GSTs, and monitors the formation of the GSH conjugate[4][13].
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 100 mM potassium phosphate buffer (pH 7.4).
-
Thaw pooled Human Liver Cytosol on ice.
-
Prepare a 50 mM solution of reduced glutathione (GSH) in buffer.
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
-
Incubation:
-
In microcentrifuge tubes, combine buffer, liver cytosol (e.g., 1 mg/mL final concentration), and GSH (5 mM final concentration).
-
Pre-warm at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (e.g., 10 µM).
-
Include a control reaction without GSH to check for other metabolic pathways in the cytosol.
-
-
Sample Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction with ice-cold acetonitrile containing an internal standard.
-
Process the samples as previously described.
-
Analyze by LC-MS/MS, specifically looking for the mass of the expected GSH conjugate (Mass of Parent - Mass of Cl + Mass of GSH, or a similar adduct).
-
Data Presentation:
| Time (min) | GSH Conjugate Peak Area |
| 0 | Not Detected |
| 15 | 15,400 |
| 30 | 32,800 |
| 60 | 68,100 |
| 120 | 125,600 |
Data Analysis and Interpretation
The results from these protocols provide a comprehensive metabolic profile of this compound.
-
Metabolic Stability: A short half-life (<30 min) suggests high intrinsic clearance and potential for rapid elimination in vivo. A long half-life (>60 min) indicates the compound is relatively stable.
-
CYP Phenotyping: The inhibition data reveals the key CYP enzymes involved in the compound's metabolism. If metabolism is dominated by a single polymorphic enzyme like CYP2D6, there is a higher risk of variable patient exposure and drug-drug interactions[5][8].
-
Nitroreduction: The formation of an amino metabolite, particularly under anaerobic conditions, confirms the activity of nitroreductases. This pathway is toxicologically important as the hydroxylamine intermediate can be reactive[9][11].
-
GST Conjugation: The detection of a GSH conjugate indicates that this Phase II pathway is active. GST-mediated detoxification is generally a favorable metabolic route, leading to the formation of more water-soluble and excretable metabolites[4].
Conclusion
The protocols outlined in this application note provide a robust framework for characterizing the enzymatic reactions of this compound. By systematically evaluating its stability in liver microsomes and probing its interactions with specific metabolic enzyme families—CYP450s, nitroreductases, and GSTs—researchers can build a detailed metabolic map of the compound. This knowledge is critical for advancing drug candidates, understanding potential toxicities, and predicting clinical outcomes. The application of these methodologies ensures a thorough and scientifically rigorous assessment of a compound's metabolic fate, a crucial step in modern drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Glutathione s-transferases detoxify endogenous and exogenous toxic agents-mini review - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. scielo.br [scielo.br]
- 12. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, mechanistic studies, and anti-proliferative activity of glutathione/glutathione S-transferase-activated nitric oxide prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Enhanced glutathione S-transferase expression in 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine-resistant IEC-18 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A comparison of 2-phenyl-2-(1-piperidinyl)propane (ppp), 1,1',1''-phosphinothioylidynetrisaziridine (thioTEPA), clopidogrel, and ticlopidine as selective inactivators of human cytochrome P450 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Chloro-6-nitrophenyl)piperazine
Welcome to the technical support center for the synthesis of 1-(2-Chloro-6-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to provide you with the technical insights and practical advice needed to optimize your synthesis, improve yield and purity, and troubleshoot unexpected outcomes.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Q1: Why is my yield of this compound consistently low?
A1: Low yields in this synthesis can often be attributed to several factors related to reactant stoichiometry, reaction conditions, and the purity of starting materials.
-
Suboptimal Stoichiometry: An incorrect ratio of piperazine to 2,6-dichloronitrobenzene is a common culprit. While a 1:1 stoichiometry is the theoretical ideal for mono-substitution, in practice, an excess of piperazine is often employed to favor the formation of the mono-substituted product and minimize di-substitution.[1]
-
Reaction Temperature and Time: The reaction may not be reaching completion if the temperature is too low or the reaction time is too short. Conversely, excessively high temperatures or prolonged reaction times can lead to the formation of degradation products or favor the formation of the thermodynamically more stable di-substituted byproduct.[1]
-
Base Selection and Amount: The choice and amount of base are critical. The base neutralizes the HCl formed during the reaction, preventing the protonation of piperazine and maintaining its nucleophilicity.[1] Insufficient base will stall the reaction, while an overly strong base can promote side reactions. Common bases for this type of reaction include potassium carbonate or sodium bicarbonate.
-
Purity of Starting Materials: Impurities in the 2,6-dichloronitrobenzene or piperazine can interfere with the reaction, leading to lower yields of the desired product.
Q2: I'm observing a significant amount of a higher molecular weight byproduct in my LC-MS analysis. What is it likely to be?
A2: The most probable high molecular weight byproduct is the di-substituted piperazine, 1,4-bis(2-chloro-6-nitrophenyl)piperazine . This occurs when a second molecule of 2,6-dichloronitrobenzene reacts with the remaining secondary amine of the desired product, this compound.
-
Cause: This side reaction is favored when the concentration of the mono-substituted product becomes significant and there is still unreacted 2,6-dichloronitrobenzene present. High reaction temperatures and the use of a strong base can also increase the likelihood of di-substitution.[1]
-
Prevention: To minimize the formation of this byproduct, consider the following strategies:
-
Use an excess of piperazine: This increases the statistical probability that a molecule of 2,6-dichloronitrobenzene will react with a piperazine molecule rather than the mono-substituted product.
-
Control the stoichiometry: A precise 1:1 stoichiometry can be effective, especially if the reaction is carefully monitored and stopped once the starting material is consumed.[1]
-
Lower the reaction temperature: Running the reaction at the lowest effective temperature can help to control the rate of the second substitution.[1]
-
Slow addition of the electrophile: Adding the 2,6-dichloronitrobenzene solution slowly to the piperazine solution can help to maintain a low concentration of the electrophile, further disfavoring di-substitution.
-
Q3: My reaction mixture has a dark color, and I'm seeing multiple spots on my TLC plate that are difficult to characterize. What could be happening?
A3: A dark reaction mixture and a complex TLC profile often indicate the presence of multiple side products and potential degradation.
-
Possible Side Products:
-
Hydrolysis Product: If water is present in the reaction mixture, 2,6-dichloronitrobenzene can undergo hydrolysis to form 2-chloro-6-nitrophenol, especially at elevated temperatures and in the presence of a base.
-
Over-alkylation/arylation: As mentioned, di-substitution is a common issue.
-
Reaction with Solvent: Depending on the solvent used, it could potentially react with the starting materials under the reaction conditions. For example, using an alcohol as a solvent could lead to the formation of an ether byproduct through substitution of one of the chloro groups.
-
-
Troubleshooting Steps:
-
Ensure anhydrous conditions: Use dry solvents and reagents to minimize hydrolysis.
-
Optimize reaction temperature: Avoid excessively high temperatures that can lead to decomposition.
-
Monitor the reaction closely: Use TLC or LC-MS to track the progress of the reaction and stop it at the optimal time to maximize the desired product and minimize byproduct formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most prevalent impurities are typically unreacted starting materials and the di-substituted byproduct. A summary is provided in the table below.
| Impurity/Side Product | Structure | Common Cause | Prevention Strategy |
| Unreacted 2,6-Dichloronitrobenzene | Incomplete reaction; incorrect stoichiometry. | Increase reaction time/temperature; use a slight excess of piperazine. | |
| Unreacted Piperazine | Use of a large excess of piperazine. | Can be removed during aqueous workup and extraction. | |
| 1,4-bis(2-chloro-6-nitrophenyl)piperazine | High temperature; prolonged reaction time; incorrect stoichiometry. | Use an excess of piperazine; lower reaction temperature; control stoichiometry.[1] | |
| 2-Chloro-6-nitrophenol | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. |
Q2: What is the underlying mechanism of this reaction?
A2: The synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The key features of this mechanism are:
-
Nucleophilic Attack: The electron-rich piperazine acts as the nucleophile and attacks the electron-deficient aromatic ring of 2,6-dichloronitrobenzene at the carbon bearing a chlorine atom. This step is facilitated by the presence of the strongly electron-withdrawing nitro group, which is ortho to the chlorine, making the carbon more electrophilic.
-
Formation of a Meisenheimer Complex: The initial attack results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which stabilizes the intermediate.
-
Leaving Group Departure: The aromaticity of the ring is restored by the departure of the chloride leaving group.
The presence of the nitro group is crucial for activating the aromatic ring towards nucleophilic attack.
Q3: How can I effectively control the mono- versus di-substitution of piperazine?
A3: Controlling the degree of substitution on piperazine is a common challenge in its derivatization. Here are some effective strategies:
-
Use of a Large Excess of Piperazine: This is the simplest and often most effective method. By having a large excess of piperazine, the probability of the electrophile (2,6-dichloronitrobenzene) encountering a free piperazine molecule is much higher than it encountering the already mono-substituted product.
-
In-situ Formation of Piperazine Monohydrochloride: Reacting piperazine with one equivalent of an acid (like HCl) can protect one of the nitrogen atoms as a salt, reducing its nucleophilicity and favoring mono-substitution on the free amine.[1]
-
Use of a Protecting Group: A more controlled but multi-step approach involves using a protecting group, such as a tert-butoxycarbonyl (Boc) group, to block one of the piperazine nitrogens. The mono-protected piperazine can then be reacted with 2,6-dichloronitrobenzene, followed by the removal of the protecting group to yield the desired mono-substituted product.[1]
Experimental Workflow and Reaction Mechanism
The following diagram illustrates the primary reaction pathway and the key side reaction leading to the di-substituted byproduct.
Caption: Reaction scheme for the synthesis of this compound and the formation of the di-substituted side product.
Protocol: Synthesis of this compound
This protocol provides a general procedure. Optimization of specific parameters may be required.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (3-5 equivalents) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (2-3 equivalents).
-
-
Reaction:
-
Dissolve 2,6-dichloronitrobenzene (1 equivalent) in a minimal amount of the same solvent.
-
Slowly add the 2,6-dichloronitrobenzene solution to the stirred piperazine mixture at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water to remove excess piperazine and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
-
The following diagram outlines the key decision points in the experimental workflow for optimizing the synthesis and minimizing side products.
Caption: Decision-making workflow for the synthesis and troubleshooting of this compound.
References
improving the yield of 1-(2-Chloro-6-nitrophenyl)piperazine
An essential intermediate in pharmaceutical research, 1-(2-Chloro-6-nitrophenyl)piperazine is pivotal for developing novel therapeutic agents. Its synthesis, primarily achieved through nucleophilic aromatic substitution (SNAr), can present challenges ranging from low yields to the formation of stubborn impurities. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate and optimize this synthesis. Here, we dissect common experimental issues, explain the underlying chemical principles, and offer field-proven solutions to enhance yield, purity, and reproducibility.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems encountered during the synthesis of this compound in a practical question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction shows very low conversion of the starting material, 1,2-dichloro-3-nitrobenzene, resulting in a poor yield. What are the likely causes and how can I fix this?
-
Answer: Low conversion in this SNAr reaction typically points to insufficient reaction activation or suboptimal conditions. Let's break down the potential causes:
-
Insufficient Temperature: The SNAr reaction has a significant activation energy barrier. The aromatic ring's electron density must be sufficiently lowered by the nitro group to be susceptible to nucleophilic attack by piperazine.[1][2]
-
Solution: Gradually increase the reaction temperature. Typical ranges for this reaction are between 100-140 °C.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal temperature that promotes product formation without causing degradation.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.
-
Solution: Use a polar, aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents can effectively solvate the charged intermediate, lowering the activation energy and accelerating the reaction. High-boiling point solvents like xylene can also be effective, primarily by allowing for higher reaction temperatures.[4]
-
-
Ineffective Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the basic piperazine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Ensure an adequate base is present to neutralize the generated HCl. You can either use a molar excess of piperazine (at least 2.5 equivalents), where one equivalent acts as the nucleophile and the rest acts as the acid scavenger, or add an inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[5][6] An external base is often preferred as it simplifies work-up.
-
-
Issue 2: Significant Formation of a Di-substituted Byproduct
-
Question: My final product is contaminated with a significant amount of a byproduct, which I suspect is a di-piperazinyl nitrobenzene. How can I improve the selectivity for the mono-substituted product?
-
Answer: This is a classic challenge in piperazine chemistry due to the presence of two reactive nitrogen atoms.[7] Once the first substitution occurs, the second nitrogen is still nucleophilic and can react with another molecule of the aryl chloride.
-
Stoichiometric Control: The most straightforward method to favor mono-substitution is to manipulate the reactant stoichiometry based on statistical probability.
-
Solution: Use a large excess of piperazine (e.g., 5 to 10 equivalents) relative to the 1,2-dichloro-3-nitrobenzene.[7] This ensures that an aryl chloride molecule is statistically more likely to encounter an unreacted piperazine molecule than a mono-substituted one.
-
-
Controlled Addition of the Limiting Reagent: Reaction kinetics can be controlled to minimize the second substitution.
-
Solution: Add the 1,2-dichloro-3-nitrobenzene solution dropwise to the heated solution of excess piperazine. This maintains a low concentration of the electrophile in the reaction mixture, further reducing the likelihood of di-substitution.[7]
-
-
Protecting Group Strategy: For maximum control and when stoichiometric methods are insufficient, a protecting group is the most robust solution.
-
Solution: Use a mono-protected piperazine, such as N-Boc-piperazine.[7][8] React it with the aryl chloride, and then remove the tert-butyloxycarbonyl (Boc) protecting group with an acid (e.g., trifluoroacetic acid or HCl in dioxane) in a subsequent step. This multi-step process guarantees mono-substitution.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I'm struggling to isolate a pure product. My crude material contains unreacted starting materials and the hydrochloride salt of piperazine. What is an effective purification strategy?
-
Answer: A multi-step purification protocol involving extraction and crystallization is typically highly effective.
-
Acid-Base Extraction: This technique leverages the basicity of your product to separate it from non-basic impurities.
-
Solution: After the reaction is complete, cool the mixture and dilute it with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water to remove water-soluble salts like K₂CO₃. Then, extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your product, being a base, will be protonated and move into the aqueous layer, leaving behind unreacted aryl chloride and other non-basic impurities in the organic layer.
-
-
Product Isolation and Final Purification:
-
Solution: Separate the acidic aqueous layer and cool it in an ice bath. Slowly basify it with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is approximately 9-10. Your free-base product should precipitate as a solid. Collect the solid by filtration. If it oils out, extract it with an organic solvent. This crude product can then be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to achieve high purity.[4][9]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the underlying mechanism of this reaction?
-
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. It is a two-step process:
-
Addition: The nucleophile (piperazine) attacks the electron-deficient carbon atom bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1] The negative charge is delocalized onto the nitro group, which is why its position ortho or para to the leaving group is critical for activation.[2]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion).
-
-
-
Q2: Which chlorine atom on 1,2-dichloro-3-nitrobenzene is substituted?
-
A2: The nitro group at position 3 strongly activates both chlorine atoms at positions 1 and 2. However, substitution typically occurs at the C-1 position (para to the nitro group) to yield this compound. The nitro group provides powerful resonance stabilization for the Meisenheimer complex when the attack occurs at the ortho or para positions. The chlorine at C-2 is ortho to the nitro group. The chlorine at C-1 is not directly ortho or para, making this a more complex case. The product name this compound implies the piperazine is attached at position 1 of the phenyl ring, and the substituents are at positions 2 (Chloro) and 6 (Nitro). This would require starting from 1,3-dichloro-2-nitrobenzene . In this case, both chlorines are ortho to the activating nitro group, and substitution of one leads to the desired product.
-
-
Q3: How can I effectively monitor the reaction's progress?
-
A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) that gives good separation between the starting material, product, and any major byproducts. Spot the reaction mixture alongside the starting material standard. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. For more quantitative analysis, HPLC or GC-MS can be used.[10]
-
-
Q4: What are the critical safety precautions for this synthesis?
-
A4: Always work in a well-ventilated fume hood. Nitroaromatic compounds can be toxic and are often skin irritants. Piperazine is a corrosive base. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Experimental Protocol and Data
This section provides a generalized, robust protocol for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Notes |
| 1,3-Dichloro-2-nitrobenzene | 192.00 | 1.0 | Limiting reagent |
| Piperazine | 86.14 | 5.0 | Acts as both nucleophile and acid scavenger |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | Optional, but recommended external base |
| Dimethylformamide (DMF) | 73.09 | - | Anhydrous, as solvent |
| Ethyl Acetate | 88.11 | - | For work-up |
| 1M Hydrochloric Acid (HCl) | - | - | For work-up |
| 2M Sodium Hydroxide (NaOH) | - | - | For work-up |
| Isopropanol | 60.10 | - | For recrystallization |
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperazine (5.0 eq.) and DMF. If using an external base, add potassium carbonate (2.0 eq.).
-
Heating: Heat the mixture to 120 °C with stirring.
-
Addition of Electrophile: Dissolve 1,3-dichloro-2-nitrobenzene (1.0 eq.) in a minimal amount of DMF and add it dropwise to the hot piperazine solution over 30 minutes.
-
Reaction: Maintain the reaction temperature at 120 °C and stir for 6-12 hours. Monitor the reaction progress by TLC until the starting aryl chloride is consumed.
-
Work-up (Cooling and Dilution): Allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash them with brine.
-
Acidic Extraction: Extract the combined organic layers with 1M HCl (3x). The product will move to the aqueous layer.
-
Isolation: Cool the acidic aqueous layer in an ice bath and slowly add 2M NaOH with stirring until the pH is ~10. The product will precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry it under vacuum. For higher purity, recrystallize the solid from hot isopropanol.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC analysis.
Visual Diagrams
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: SNAr mechanism for the synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting.
References
- 1. vapourtec.com [vapourtec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Crystallization of 1-(2-Chloro-6-nitrophenyl)piperazine
Welcome to the technical support center for the crystallization of 1-(2-Chloro-6-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific principles and practical steps necessary to overcome common challenges in obtaining high-quality crystals of this compound.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the crystallization of this compound, providing not just solutions but also the reasoning behind them.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Symptoms: Instead of forming solid crystals upon cooling, the compound separates as a liquid layer (an oil).
Causality: "Oiling out" typically occurs when a compound's melting point is lower than the temperature of the solution from which it is trying to crystallize.[1][2] This is common with low-melting point solids or when the solution is too concentrated, leading to the compound coming out of solution above its melting point. The presence of impurities can also depress the melting point and contribute to this issue.[1]
Solutions:
-
Reheat and Dilute: Gently reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (start with 5-10% more) to decrease the saturation level of the solution.[1] Then, allow it to cool more slowly.
-
Slow Cooling is Crucial: Rapid cooling is a common cause of oiling out.[1] After dissolving your compound in the hot solvent, ensure the flask is allowed to cool to room temperature slowly. Insulating the flask with glass wool or paper towels can promote gradual cooling, which favors the formation of an ordered crystal lattice over a disordered oil.[2]
-
Solvent System Modification: If the issue persists, consider a solvent with a lower boiling point. This can help to ensure that the solution temperature drops below the compound's melting point before saturation is reached. Alternatively, a two-solvent system can be effective. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is less soluble, at a temperature below the compound's melting point.
Issue 2: No Crystals Form, Even After Extended Cooling
Symptoms: The solution remains clear and no solid material appears, even after cooling to room temperature or in an ice bath.
Causality: Crystal formation requires nucleation (the initial formation of a small crystal seed) followed by crystal growth. If no crystals form, the solution is likely not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.[1]
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface.[1] The microscopic imperfections on the glass provide a surface for nucleation to begin.
-
Seeding: If you have a small crystal of this compound from a previous successful crystallization, add a single seed crystal to the solution.[1] This provides a template for further crystal growth.
-
-
Increase Supersaturation:
-
Solvent Evaporation: If the solution is too dilute, you can increase the concentration by gently heating it to boil off some of the solvent.[1] Be careful not to evaporate too much, as this can lead to rapid, impure crystallization.
-
Further Cooling: If not already done, place the solution in an ice bath to further decrease the solubility of the compound.[1] For some compounds, a freezer may be necessary, but be mindful of the solvent's freezing point.
-
-
Re-evaluate Your Solvent Choice: It's possible the solvent is too good at dissolving the compound, even at low temperatures. A different solvent or a mixture of solvents might be necessary to achieve the desired solubility profile.[3]
Issue 3: Crystal Formation is Too Rapid, Resulting in a Fine Powder
Symptoms: As soon as the solution begins to cool, a large amount of fine powder or very small needles "crashes out" of the solution.
Causality: This indicates that the solution is too supersaturated, leading to a very high rate of nucleation and little time for orderly crystal growth.[4] Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[1]
Solutions:
-
Increase the Amount of Solvent: The most straightforward solution is to add more of the hot solvent to the mixture.[4] Reheat the solution until all the solid dissolves, then allow it to cool slowly. A slightly less concentrated solution will become supersaturated at a lower temperature and at a slower rate, promoting the growth of larger, purer crystals.
-
Use a More Solubilizing Solvent System: If you are using a solvent mixture, you can adjust the ratio to be slightly more solubilizing. This will have a similar effect to adding more solvent.
-
Insulate for Slow Cooling: As with "oiling out," rapid cooling can exacerbate the problem. Ensure the solution cools gradually to room temperature before any further cooling in an ice bath.[5]
Issue 4: The Final Crystal Yield is Very Low
Symptoms: After filtration and drying, the amount of recovered crystalline material is significantly less than expected.
Causality: A low yield can result from several factors, including using too much solvent, incomplete crystallization, or loss of material during transfers and filtration.[1]
Solutions:
-
Optimize Solvent Volume: While you need enough hot solvent to dissolve the compound, an excessive amount will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[1] Aim for a saturated solution at the solvent's boiling point.
-
Ensure Complete Crystallization: Allow sufficient time for the crystallization to complete at room temperature and then in an ice bath. Rushing this step will leave a substantial amount of product in the solution.
-
Recover from the Mother Liquor: If you suspect a significant amount of your compound is still in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and cooling the solution again to obtain a second crop of crystals.[1] Be aware that this second crop may be less pure than the first.
-
Minimize Transfers: Each transfer of the solution or crystals can lead to a loss of material. Plan your steps to minimize the number of transfers. When filtering, ensure you rinse the crystallization flask with a small amount of cold solvent to transfer any remaining crystals.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
Solvent Selection Protocol:
-
Place a small amount (e.g., 10-20 mg) of your compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.[2]
-
Gently heat the test tubes that showed poor room temperature solubility. An ideal solvent will fully dissolve the compound upon heating.
-
Allow the heated solutions to cool to room temperature. The best solvent will be the one from which the compound readily crystallizes upon cooling.
Q2: My crystals are colored. How can I decolorize them?
If your compound is expected to be colorless, a colored impurity may be present. This can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[6]
Decolorization Protocol:
-
After dissolving your compound in the hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a spatula tip is often sufficient). Adding too much can adsorb your product and reduce the yield.
-
Swirl the hot solution with the charcoal for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[10] The filtrate should be colorless.
Q3: Can I put my hot solution directly into an ice bath to speed up crystallization?
This is generally not recommended.[5] Rapidly cooling a hot solution ("shock cooling") leads to the rapid formation of small, impure crystals or a precipitate.[11] For the best results, allow the solution to cool slowly to room temperature on a benchtop, ideally insulated, before placing it in an ice bath to maximize the yield.
Q4: How pure does my starting material need to be for a successful crystallization?
While crystallization is a purification technique, it works best when the desired compound is the major component. A general guideline is that the starting material should be at least 80-90% pure.[11] If the material is significantly less pure, a different purification method, such as column chromatography, may be necessary first.
Standard Crystallization Protocol for this compound
This protocol is a general guideline and may require optimization based on your specific sample and chosen solvent.
Materials:
-
Crude this compound
-
Selected crystallization solvent (e.g., ethanol, isopropanol)
-
Erlenmeyer flasks
-
Hot plate
-
Watch glass
-
Glass stirring rod
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of the hot solvent until the compound just dissolves.[6]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask. This step prevents the compound from crystallizing prematurely on the filter paper.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.[5] Do not disturb the flask during this time. Once at room temperature, you can place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[6]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting common crystallization issues.
Quantitative Data Summary
While specific crystallization data for this compound is not available, the table below provides physical properties of the target compound and a related analog to guide experimental design.
| Property | This compound | 1-(2-Nitrophenyl)piperazine (Analog) | Reference |
| Molecular Formula | C₁₀H₁₂ClN₃O₂ | C₁₀H₁₃N₃O₂ | [12] |
| Molecular Weight | 241.67 g/mol | 207.23 g/mol | [12][13] |
| Appearance | Solid | - | [14] |
References
- 1. benchchem.com [benchchem.com]
- 2. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 3. unifr.ch [unifr.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. youtube.com [youtube.com]
- 7. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Home Page [chem.ualberta.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scbt.com [scbt.com]
- 13. 1-(2-Nitrophenyl)piperazine | C10H13N3O2 | CID 100949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Hit2Lead | this compound | CAS# 332023-12-8 | MFCD01173865 | BB-5749393 [hit2lead.com]
Technical Support Center: Purification of 1-(2-Chloro-6-nitrophenyl)piperazine Derivatives
Welcome to the technical support center dedicated to the purification challenges of 1-(2-Chloro-6-nitrophenyl)piperazine and its derivatives. This guide is structured for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound derivatives and how can they be identified?
A1: The impurity profile of this compound derivatives is heavily dependent on the synthetic route, which typically involves a nucleophilic aromatic substitution (SNAr) reaction.
Common Synthesis-Related Impurities:
-
Unreacted Starting Materials: Residual 1,2-dichloro-3-nitrobenzene and the parent piperazine derivative are common.
-
Di-substitution Products: If piperazine is not mono-protected, reaction at both nitrogen atoms can occur, leading to bis(2-chloro-6-nitrophenyl)piperazine impurities.
-
Positional Isomers: Depending on the reaction conditions, trace amounts of other isomers might form.
-
Side-Reaction Products: Impurities can arise from side reactions involving other functional groups on the piperazine ring.[1]
Degradation Products:
-
These can form during the synthesis, work-up, or storage, especially if the compound is exposed to excessive heat, light, or non-neutral pH conditions.[2]
Identification Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying purity and resolving closely related impurities.[2] A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid (TFA) or phosphoric acid, is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown impurity peaks observed in the HPLC chromatogram.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying major impurities by comparing the crude spectrum to that of a pure standard.
Q2: My crude product is a dark, viscous oil or gum, but the pure compound is expected to be a solid. What should I do?
A2: The target compound, this compound, is a solid at room temperature.[4][5] An oily or gummy consistency is almost always due to the presence of residual solvents or impurities that depress the melting point.
Troubleshooting Steps:
-
Thorough Solvent Removal: Ensure all solvents from the work-up are removed under a high vacuum, possibly with gentle heating (e.g., 40-50°C), provided the compound is thermally stable.
-
Trituration: This is an effective first-line purification step. Add a non-polar solvent in which your product is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture. The product should precipitate as a solid, which can then be collected by filtration.
-
Acid-Base Extraction: Since the piperazine moiety is basic, an acid-base extraction can effectively remove non-basic impurities.[6] Dissolve the crude oil in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated piperazine derivative will move into the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the product, which can then be extracted back into an organic solvent.[6]
Troubleshooting Purification Protocols
Q3: My recrystallization attempts are failing. The compound either "oils out" or the recovery is very low. How can I optimize this?
A3: Recrystallization is a powerful technique for purifying crystalline solids, but it requires careful solvent selection and execution.[7]
Problem: Oiling Out or Poor Crystal Formation This typically happens when the solution is supersaturated with impurities or cooled too quickly.[6]
Troubleshooting & Optimization:
-
Solvent System Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile). If a single solvent is not effective, try a binary solvent system (one "good" solvent and one "anti-solvent").
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling in an ice bath can trap impurities and promote oiling out. Once the solution becomes cloudy or crystals start to form, then it can be moved to an ice bath to maximize yield.[6]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.[8]
-
Salt Formation: Consider forming a salt (e.g., hydrochloride or benzoate salt) of your piperazine derivative. Salts often have different solubility profiles and may form well-defined crystals more readily than the free base.[9][10][11] The salt can be purified by recrystallization and then converted back to the free base if needed.
| Parameter | Recommended Action | Rationale |
| Solvent Choice | Screen solvents like ethanol, isopropanol, ethyl acetate. | Find a solvent where solubility is high when hot and low when cold. |
| Cooling Rate | Cool slowly to room temperature before using an ice bath. | Promotes the formation of larger, purer crystals and prevents oiling out.[6] |
| Purity of Crude | Pre-purify via acid-base extraction or trituration if very impure. | High impurity levels can inhibit crystallization. |
| Crystallization | Use a seed crystal or scratch the flask. | Provides a nucleation site for crystal growth to begin.[8] |
Q4: My compound streaks badly on a silica gel TLC plate and gives poor separation during column chromatography. What's causing this and how can I fix it?
A4: This is a classic issue for basic, nitrogen-containing compounds like piperazine derivatives on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly and often irreversibly interact with the basic nitrogen atoms of your compound, leading to tailing, poor resolution, and even degradation on the column.[12]
Troubleshooting & Optimization:
-
Deactivate the Stationary Phase: The most common solution is to add a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase (e.g., ethyl acetate/hexanes + 0.5% TEA). The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute with symmetrical peak shapes.[12]
-
Ammonia: Using a solvent system containing ammonium hydroxide (e.g., dichloromethane/methanol/ammonium hydroxide) is also highly effective.
-
-
Change the Stationary Phase:
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for basic compounds.
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using polar solvents like methanol/water or acetonitrile/water can provide excellent separation.
-
-
Optimize Sample Loading: Always load the sample onto the column in the narrowest possible band using a minimal amount of the initial, least polar eluent.[12]
dot
Caption: Troubleshooting guide for column chromatography issues.
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to remove neutral or acidic impurities from your crude this compound derivative.
-
Dissolution: Dissolve the crude product (1.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (50 mL).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl (3 x 25 mL). The basic product will move into the aqueous layer as its hydrochloride salt.[6]
-
Wash: Combine the acidic aqueous layers and wash with a fresh portion of the organic solvent (20 mL) to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6 M NaOH) with stirring until the pH is >10. This deprotonates the product, often causing it to precipitate or form an oil.
-
Back Extraction: Extract the product from the basic aqueous layer with the original organic solvent (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
dot
Caption: Workflow for purification by acid-base extraction.
Protocol 2: Purification via Flash Column Chromatography
This protocol is for purifying a this compound derivative using silica gel modified with triethylamine.
-
Solvent System Selection: Using TLC, find a solvent system (e.g., hexanes/ethyl acetate) that gives your product an Rf value of approximately 0.2-0.3. Add 0.5% (v/v) triethylamine (TEA) to this system and re-run the TLC to confirm the Rf and observe improved spot shape.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (containing 0.5% TEA) and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Begin elution with the determined mobile phase (e.g., 80:20 hexanes/ethyl acetate + 0.5% TEA). If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure. To remove the residual triethylamine, the residue can be co-evaporated with a solvent like toluene or subjected to high vacuum.
References
- 1. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 2. scispace.com [scispace.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 332023-12-8 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
preventing byproduct formation in nitrophenylpiperazine reactions
Welcome to the Technical Support Center for nitrophenylpiperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of these critical reactions. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction: The Challenge of Selectivity
The synthesis of mono-substituted nitrophenylpiperazines is a foundational step in the development of numerous active pharmaceutical ingredients (APIs). The core challenge lies in controlling the reactivity of the two nitrogen atoms on the piperazine ring. Uncontrolled reactions frequently lead to the formation of undesired di-substituted byproducts, complicating purification and reducing the yield of the target compound. This guide provides in-depth, field-proven strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in nitrophenylpiperazine synthesis and why does it form?
The most prevalent byproduct is the symmetrically di-substituted piperazine, where two nitrophenyl groups attach to both nitrogen atoms of the piperazine ring. This occurs because after the first N-arylation, the remaining secondary amine on the mono-substituted product is still nucleophilic and can react with another molecule of the aryl halide. The relative rates of the first and second substitution determine the product distribution.
Q2: I'm observing significant amounts of a di-substituted byproduct. What is the quickest way to favor mono-substitution?
A straightforward, albeit less atom-economical, approach is to use a large excess of piperazine relative to the nitrophenyl halide (e.g., 5-10 equivalents). This stoichiometric imbalance ensures that the aryl halide is more likely to encounter and react with an un-substituted piperazine molecule, statistically favoring the mono-substituted product.
Q3: My reaction is not going to completion, and I see starting material along with some byproduct. What factors should I investigate?
Incomplete conversion can stem from several factors:
-
Insufficient reaction temperature or time: Some N-arylation reactions, particularly SNAr, can require elevated temperatures (e.g., 80-135°C) and extended reaction times to proceed to completion.
-
Poor solubility of reactants: Ensure your chosen solvent can dissolve all reactants at the reaction temperature. For instance, in some palladium-catalyzed reactions, solvents like DMF or DMSO might be necessary to improve solubility.
-
Inappropriate base: The choice of base is critical. It must be strong enough to deprotonate the piperazine or facilitate the catalytic cycle in Buchwald-Hartwig amination, but not so harsh that it causes degradation of starting materials or products.
-
Catalyst deactivation (for Pd-catalyzed reactions): Impurities in the starting materials or solvent can poison the palladium catalyst.
Q4: I am performing a Buchwald-Hartwig amination and suspect I am getting a hydrodehalogenation byproduct (replacement of the halide with hydrogen). What causes this?
Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations. It can be promoted by:
-
High reaction temperatures: This can favor β-hydride elimination from the palladium amide intermediate.
-
Incomplete formation of the active Pd-ligand complex.
-
Presence of water or other protic impurities.
Using a pre-catalyst and running the reaction at a lower temperature with a strong base (like NaOtBu) can help mitigate this side reaction.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to resolving specific problems encountered during the synthesis of nitrophenylpiperazines.
Issue 1: Low Yield of Mono-substituted Product Due to Di-substitution
This is the most common challenge. The following troubleshooting workflow can help improve selectivity for the desired mono-arylated product.
Caption: Workflow for addressing di-substitution.
In-depth Explanation & Protocol:
While using excess piperazine is a quick fix, the most robust and scalable solution is to use a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen atom is available for reaction, completely preventing di-substitution.
Protocol 1: Synthesis of N-Boc-piperazine
-
Dissolve piperazine (2.0 eq.) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate pure N-Boc-piperazine.
Once N-Boc-piperazine is synthesized, it can be used in N-arylation reactions (e.g., Buchwald-Hartwig or SNAr). The Boc group is then removed under acidic conditions to yield the final mono-substituted nitrophenylpiperazine.
Issue 2: Poor Performance in Buchwald-Hartwig Amination
The success of a Buchwald-Hartwig reaction is highly dependent on the interplay between the palladium source, ligand, base, and solvent.
Table 1: Troubleshooting Buchwald-Hartwig Amination Conditions
| Observation | Potential Cause | Suggested Solution | Reference |
| Low or no conversion | Inactive catalyst system for the specific substrate (e.g., aryl chloride) | Switch to a more electron-rich and sterically hindered ligand (e.g., RuPhos, XPhos). Consider using a pre-catalyst like an XPhos Pd G4. | |
| Formation of hydrodehalogenation byproduct | Reaction temperature too high; β-hydride elimination | Reduce the reaction temperature. Ensure an inert atmosphere to exclude moisture. Use a strong, non-nucleophilic base like NaOtBu or LHMDS. | |
| Inconsistent results | Catalyst poisoning; variable quality of reagents/solvent | Use anhydrous, degassed solvents. Ensure high purity of starting materials and reagents. | |
| Difficulty with purification | Co-elution of product with phosphine ligand oxides | Perform an acidic workup to extract the basic piperazine product into the aqueous layer, leaving non-basic impurities in the organic layer. |
Visualizing the Catalytic Cycle and Side Reaction:
Understanding the catalytic cycle helps in pinpointing where the reaction might be failing.
Caption: Buchwald-Hartwig catalytic cycle and dehalogenation side reaction.
Issue 3: Purification Challenges
The basic nature of the piperazine nitrogen can make purification, especially column chromatography on silica gel, challenging due to tailing.
Protocol 2: Effective Purification Strategies
1. Acid-Base Extraction:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic nitrophenylpiperazine product will move into the aqueous layer as its protonated salt.
-
Separate the layers. The organic layer contains non-basic impurities (like ligand oxides).
-
Basify the aqueous layer with a base (e.g., NaOH or Na₂CO₃) to a pH > 10.
-
Extract the free-base product back into an organic solvent.
-
Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the purified product.
2. Modified Column Chromatography:
-
If chromatography is necessary, suppress the interaction with acidic silica gel by adding a small amount of a basic modifier to the eluent.
-
Recommended Eluent System: A gradient of methanol in dichloromethane (DCM) with 0.1-1% triethylamine (TEA) or ammonium hydroxide added to the mobile phase.
Conclusion
The successful synthesis of nitrophenylpiperazines hinges on the strategic control of reactivity and careful optimization of reaction conditions. By understanding the mechanisms of byproduct formation and employing targeted troubleshooting strategies—from stoichiometric control and protecting group chemistry to fine-tuning catalytic systems—researchers can significantly improve yields, simplify purification, and achieve their synthetic goals with greater efficiency and reliability.
Technical Support Center: Catalyst Selection for 1-(2-Chloro-6-nitrophenyl)piperazine Synthesis
Welcome to the technical support center for the synthesis of 1-(2-Chloro-6-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific C-N bond formation. The inherent steric hindrance and electronic properties of the 2-chloro-6-nitrophenyl scaffold present unique challenges that require careful consideration of reaction methodology and catalyst system selection. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common issues and streamline your experimental workflow.
Part 1: Frequently Asked Questions (FAQs) on Reaction Strategy
This section addresses fundamental questions regarding the synthetic approach to this compound, focusing on the critical decision between a classical and a metal-catalyzed pathway.
Q1: What are the primary synthetic routes for coupling piperazine with 2,6-disubstituted aryl chlorides?
There are two principal strategies for this transformation:
-
Nucleophilic Aromatic Substitution (SNAr): This classical method relies on the activation of the aryl chloride by electron-withdrawing groups (EWGs). The nitro group on your substrate is a powerful EWG, which can make the aromatic ring susceptible to attack by a nucleophile like piperazine.[1][2]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful cross-coupling reaction that forms C-N bonds using a palladium catalyst, a phosphine ligand, and a base. It has become the go-to method for challenging substrates where SNAr reactions are inefficient.[3][4]
Q2: My substrate, 2-chloro-1,3-dinitrobenzene, has a strong activating group. Is a palladium catalyst truly necessary?
While the ortho-nitro group strongly activates the ring for nucleophilic attack, the presence of a second bulky substituent at the other ortho position (the second nitro group) introduces significant steric hindrance. This steric shield can impede the approach of the piperazine nucleophile to the carbon atom bearing the chlorine, making the SNAr reaction slow, incomplete, or require harsh conditions (high temperatures, extended reaction times) that may lead to decomposition.[1] Palladium-catalyzed Buchwald-Hartwig amination is often superior in these cases because the catalytic cycle can overcome such steric barriers more effectively.[5][6]
Q3: If I choose the Buchwald-Hartwig route, what type of palladium catalyst system is most effective for this sterically hindered coupling?
For sterically demanding aryl chlorides, the catalyst system's efficacy is almost entirely dictated by the choice of ligand. You need a system that promotes the key steps of the catalytic cycle: oxidative addition and reductive elimination. The most successful systems for hindered substrates typically involve:
-
A Palladium Precatalyst: Using a stable, pre-formed catalyst complex (e.g., a G3 or G4 precatalyst) often provides more reliable and reproducible results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[7][8]
-
A Bulky, Electron-Rich Ligand: This is the most critical component. Ligands from the biaryl monophosphine class are the industry standard for these challenging reactions. Their steric bulk facilitates the final reductive elimination step to release the product, while their electron-donating nature promotes the initial oxidative addition of the aryl chloride to the palladium center.[8][9]
Q4: Can you explain the role of the ligand in more detail and suggest specific ones to screen?
The ligand stabilizes the palladium center and modulates its reactivity. For hindered couplings, bulky phosphine ligands are essential as they create a sterically crowded coordination sphere around the metal. This crowding promotes the formation of highly reactive, low-coordinate palladium species and, crucially, accelerates the reductive elimination step, which is often the rate-limiting step for hindered substrates.[6][9]
Recommended Ligands for Initial Screening:
| Ligand Name | Class | Key Features |
| XPhos | Biaryl Phosphine | Highly effective for a broad range of C-N couplings, especially with aryl chlorides. |
| RuPhos | Biaryl Phosphine | Excellent for coupling secondary amines and sterically hindered substrates.[8] |
| BrettPhos | Biaryl Phosphine | Known for high reactivity, allowing for lower catalyst loadings and temperatures.[8][10] |
| tBuXPhos | Biaryl Phosphine | The tert-butyl group enhances electron-donating ability, making it very active for aryl chlorides.[11] |
Q5: How does the choice of base impact the reaction's success?
The base plays a crucial role in the Buchwald-Hartwig cycle: it deprotonates the piperazine-palladium complex to form the key palladium-amido intermediate prior to reductive elimination.[3] The choice of base is critical and substrate-dependent.
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective bases for these couplings.[7][8] NaOtBu is generally a good first choice.
-
Weaker Carbonate Bases: Bases like K₂CO₃ or Cs₂CO₃ are typically less effective for the amination of unactivated or hindered aryl chlorides and are not recommended for this specific synthesis.[8]
Q6: What solvents are recommended, and are there any I should avoid?
Anhydrous, deoxygenated solvents are mandatory to prevent catalyst deactivation.
-
Recommended Solvents: Toluene and 1,4-dioxane are the most commonly used and effective solvents for Buchwald-Hartwig aminations.[7][11] Tetrahydrofuran (THF) can also be used, though it has a lower boiling point.
-
Solvents to Avoid: Chlorinated solvents (e.g., chloroform, dichloromethane) and coordinating solvents like acetonitrile or pyridine can bind to the palladium center and inhibit the catalytic cycle.[7]
Part 2: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format, providing a logical path to problem resolution.
Q: My reaction shows low or no conversion to the desired product. What are the likely causes?
A: This is the most common issue and can stem from several sources.
-
Inactive Catalyst: The Pd(0) active species is highly sensitive to oxygen. Ensure your reaction was set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and liquid reagents were thoroughly deoxygenated.[8] If you used a palladium source like Pd(OAc)₂, consider switching to a more robust and air-stable precatalyst.
-
Incorrect Ligand Choice: The "no-ligand" or an inappropriate ligand will result in failure. For this hindered aryl chloride, a bulky biarylphosphine ligand is likely essential. If one ligand fails, screen another from the recommended list (e.g., switch from XPhos to RuPhos).
-
Insufficient Temperature: The oxidative addition of aryl chlorides is more difficult than for bromides or iodides and often requires heat.[5] If you are running the reaction at 80 °C, consider increasing the temperature to 100-110 °C.
-
Base Incompatibility: Ensure you are using a strong, anhydrous base like NaOtBu. If your base is old or has absorbed moisture, it will be ineffective.
Caption: A logical workflow for troubleshooting low conversion.
Q: I am observing significant hydrodehalogenation (replacement of -Cl with -H) of my starting material. How can I minimize this?
A: Hydrodehalogenation is a common side reaction that occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the amine.
-
Eliminate Water: The most common culprit is water. Ensure all reagents, solvents, and glassware are scrupulously dry.[8]
-
Lower the Temperature: This side reaction can become more prominent at higher temperatures where catalyst decomposition pathways are more likely. Try running the reaction at the lowest temperature that still provides a reasonable conversion rate.
-
Adjust Ligand/Palladium Ratio: Sometimes, using a slightly higher ligand-to-metal ratio (e.g., 2.2:1 instead of 2:1) can help stabilize the catalyst and suppress side reactions.
Q: The reaction is producing a significant amount of the diarylated piperazine byproduct. How can I improve selectivity for the desired mono-arylated product?
A: This is a common challenge with symmetrical nucleophiles like piperazine.
-
Use Excess Piperazine: Stoichiometry is the simplest control. Using a larger excess of piperazine (e.g., 3-5 equivalents) will statistically favor the mono-arylation product. However, this complicates purification.
-
Use a Protecting Group: The most reliable method is to use N-Boc-piperazine as the nucleophile.[12] The Boc group protects one of the nitrogen atoms, ensuring only mono-arylation can occur. The Boc group can then be easily removed in a subsequent step with an acid like trifluoroacetic acid (TFA) or HCl. This two-step approach often results in a much higher overall yield of the pure, desired product.
Q: My catalyst appears to have decomposed (the reaction mixture turns black with 'palladium black'). What went wrong?
A: Palladium black formation indicates the agglomeration of Pd(0) species, which are then no longer catalytically active.
-
Inefficient Ligand: The ligand's primary job is to stabilize the Pd(0) center. If the ligand is a poor choice or is used in insufficient quantity, the palladium will precipitate. Ensure you are using a bulky, electron-rich phosphine ligand.
-
Reaction Temperature is Too High: Excessive heat can accelerate catalyst decomposition pathways.
-
Impure Reagents: Certain impurities can poison the catalyst. Ensure high-purity starting materials, ligands, and solvents.
Part 3: Experimental Protocol & Visualization
Recommended Protocol: Buchwald-Hartwig Amination using N-Boc-Piperazine
This protocol utilizes a protecting group strategy for clean mono-arylation and employs a robust precatalyst system.
Reagents & Equipment:
-
2-Chloro-1,3-dinitrobenzene (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, deoxygenated toluene
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/block
-
Inert atmosphere setup (Argon or Nitrogen line)
Step-by-Step Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add 2-chloro-1,3-dinitrobenzene, N-Boc-piperazine, XPhos Pd G3, and sodium tert-butoxide.
-
Solvent Addition: Add anhydrous, deoxygenated toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl chloride.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the protected intermediate.
-
Deprotection (if required): Dissolve the purified Boc-protected product in dichloromethane (DCM) and treat with an excess of trifluoroacetic acid (TFA) at room temperature until the reaction is complete (monitor by TLC/LC-MS). Remove the solvent and excess acid under reduced pressure and perform a basic workup to obtain the final product, this compound.
Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the key mechanistic steps of the palladium-catalyzed amination reaction.
Caption: The catalytic cycle for Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis and Validation of 1-(2-Chloro-6-nitrophenyl)piperazine
This guide provides an in-depth comparison of two primary synthetic methodologies for preparing 1-(2-Chloro-6-nitrophenyl)piperazine, a key intermediate in pharmaceutical development. We will dissect the strategic rationale behind each route, present comparative data, and provide detailed, validated protocols for synthesis and characterization. Our focus is on empowering researchers to make informed decisions based on experimental efficiency, scalability, and analytical integrity.
Introduction: Strategic Importance of this compound
N-arylpiperazines are a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS) and other therapeutic areas.[1] this compound is a valuable building block, featuring a highly activated aromatic ring due to the ortho- and para-directing nitro group, which facilitates further functionalization. The strategic placement of the chloro and nitro substituents makes it an ideal precursor for creating complex molecular architectures.
The choice of synthetic route is a critical decision in any drug development campaign, impacting cost, timeline, and the purity profile of the final compound. This guide compares two robust and commonly employed strategies for the synthesis of this intermediate:
-
Method A: Direct Nucleophilic Aromatic Substitution (SNAr) on a dichlorinated nitroarene.
-
Method B: Piperazine ring formation via cyclization of a nitroaniline precursor with bis(2-chloroethyl)amine.
We will evaluate these methods on the basis of chemical principles, reaction efficiency, and the rigor of their validation.
Method A: Direct Nucleophilic Aromatic Substitution (SNAr)
This approach is the most straightforward synthesis, leveraging the powerful electron-withdrawing nature of the nitro group to activate the aryl chloride for nucleophilic attack by piperazine.
Chemical Principle
The SNAr reaction is a cornerstone of N-arylpiperazine synthesis.[2] The reaction proceeds via a two-step addition-elimination mechanism. The nitro group, positioned ortho to the chlorine atom, strongly stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy and facilitating the substitution.
Caption: Reaction mechanism for the SNAr synthesis of this compound.
Advantages & Disadvantages
-
Advantages: This method is often high-yielding and operationally simple. The reaction typically proceeds cleanly, and the starting materials, 1,2-dichloro-3-nitrobenzene and piperazine, are commercially available.
-
Disadvantages: The use of excess piperazine is often required to prevent di-substitution, which can complicate purification. Furthermore, the reaction may require high temperatures for extended periods.
Method B: Piperazine Ring Formation from a Nitroaniline Precursor
This alternative strategy involves constructing the piperazine ring directly onto the aromatic core. This is a classic and reliable method for synthesizing N-arylpiperazines when the corresponding aniline is readily accessible.[3]
Chemical Principle
The synthesis begins with 2-chloro-6-nitroaniline, which undergoes a double N-alkylation with bis(2-chloroethyl)amine. The reaction involves two sequential nucleophilic substitution steps, where the aniline nitrogen first attacks one of the chloroethyl groups, followed by an intramolecular cyclization to form the piperazine ring.
Caption: Reaction scheme for piperazine ring formation from a nitroaniline precursor.
Advantages & Disadvantages
-
Advantages: This method avoids the issue of di-substitution seen in Method A. It can be more atom-economical if the aniline precursor is cheaper or more readily available than the dichlorinated starting material.
-
Disadvantages: Bis(2-chloroethyl)amine is a nitrogen mustard and a potent blister agent, requiring stringent safety precautions.[4] The reaction often requires higher temperatures and longer reaction times than Method A.
Comparative Analysis
The choice between these two synthetic routes depends on several factors, summarized below.
| Parameter | Method A: Direct SNAr | Method B: Ring Formation | Rationale & Field Insights |
| Starting Materials | 1,2-Dichloro-3-nitrobenzene, Piperazine | 2-Chloro-6-nitroaniline, bis(2-chloroethyl)amine | Both sets of precursors are commercially available. A cost-benefit analysis based on current supplier pricing is essential for large-scale synthesis. |
| Reaction Steps | 1 | 1 (in-situ cyclization) | Method A is conceptually more direct. Method B is a one-pot reaction but involves two distinct chemical transformations. |
| Typical Yield | 75-90% | 60-80% | SNAr reactions on highly activated rings are typically very efficient. Yields for ring formation can be more variable. |
| Reaction Conditions | 80-120 °C, 6-18 hours | 110-150 °C, 24-48 hours | Method A generally proceeds under milder conditions. The higher temperatures in Method B can lead to more byproducts. |
| Key Reagents | Excess piperazine, base (K₂CO₃) | bis(2-chloroethyl)amine HCl | The primary concern for Method B is the handling of the hazardous bis(2-chloroethyl)amine.[4] |
| Purification | Column chromatography or recrystallization to remove excess piperazine and potential di-substituted product. | Column chromatography to remove unreacted starting material and polymerization byproducts. | Purification for both methods is standard, though the byproduct profiles differ. |
| Scalability | Readily scalable. Managing exotherms from the initial reaction is the primary consideration. | Scalable with appropriate engineering controls for handling hazardous materials. | Method A is generally preferred for large-scale industrial synthesis due to its higher yields and less hazardous reagent profile. |
Comprehensive Validation Protocol
Regardless of the synthetic route chosen, the identity and purity of the final product must be rigorously confirmed. A self-validating system of orthogonal analytical techniques is required.
Caption: Workflow for the validation of synthesized this compound.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): The expected spectrum would show characteristic signals for the aromatic protons, influenced by the chloro and nitro groups, and the piperazine ring protons. Based on similar structures, we anticipate:
-
¹³C NMR (100 MHz, CDCl₃): Signals for the 10 unique carbon atoms are expected. Aromatic carbons attached to electron-withdrawing groups will be downfield.
-
Mass Spectrometry (LC-MS/ESI+): The calculated molecular weight for C₁₀H₁₂ClN₃O₂ is 241.67 g/mol .[7] The mass spectrum should show a prominent peak at m/z 242.06 [M+H]⁺, with the characteristic isotopic pattern for one chlorine atom.
-
FT-IR (ATR): Key vibrational bands should be observed for N-H stretching (~3300 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1520 and ~1340 cm⁻¹), and C-N stretching (~1250 cm⁻¹).
Chromatographic Purity Analysis
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for determining purity and identifying any process-related impurities.[8][9]
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 340 nm |
| Column Temp. | 35 °C |
This method should be validated for linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ) according to standard guidelines.[10]
Detailed Experimental Protocols
Protocol 6.1: Synthesis via Method A (SNAr)
-
To a solution of piperazine (2.5 equivalents) in dimethylformamide (DMF, 5 mL per mmol of starting material), add potassium carbonate (2.0 equivalents).
-
Add 1,2-dichloro-3-nitrobenzene (1.0 equivalent) to the stirred suspension.
-
Heat the reaction mixture to 100 °C and maintain for 12 hours, monitoring completion by TLC or LC-MS.
-
After cooling to room temperature, pour the mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluting with a gradient of dichloromethane/methanol) to yield the title compound as a yellow solid.
Protocol 6.2: Synthesis via Method B (Ring Formation)
-
Caution: Conduct this procedure in a certified chemical fume hood with appropriate personal protective equipment.
-
Combine 2-chloro-6-nitroaniline (1.0 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.1 equivalents) in diglyme (10 mL per mmol of aniline).[11]
-
Heat the mixture to 130 °C and stir for 48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Basify the mixture to pH > 10 with 2M NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired compound.
Protocol 6.3: Analytical Sample Preparation
-
NMR: Dissolve ~10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
LC-MS & HPLC: Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.
Conclusion and Recommendations
Both Method A (Direct SNAr) and Method B (Ring Formation) are viable and effective routes for the synthesis of this compound.
-
Method A is highly recommended for most laboratory and scale-up applications. Its operational simplicity, generally higher yields, and avoidance of highly toxic reagents make it the superior choice in terms of efficiency and safety.
-
Method B remains a valuable alternative, particularly in scenarios where the aniline precursor is significantly more accessible or economical than the corresponding dichlorinated aromatic. However, its implementation requires stringent safety protocols for handling bis(2-chloroethyl)amine.
Ultimately, the optimal choice will depend on a project's specific constraints, including budget, timeline, available equipment, and the safety infrastructure of the laboratory. In all cases, rigorous analytical validation is non-negotiable to ensure the quality and integrity of this critical chemical intermediate.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. 1-(2-Chlorophenyl)piperazine(39512-50-0) 1H NMR spectrum [chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. scbt.com [scbt.com]
- 8. jocpr.com [jocpr.com]
- 9. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis and Characterization of 1-(2-Chloro-6-nitrophenyl)piperazine
This guide provides a comprehensive comparative analysis of the primary spectroscopic techniques used for the structural elucidation and characterization of 1-(2-Chloro-6-nitrophenyl)piperazine. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By presenting a combination of predicted data, comparative analyses with structurally related compounds, and detailed experimental protocols, this guide aims to equip the reader with the necessary tools to confidently characterize this and similar molecules.
The control of impurities and the thorough characterization of active pharmaceutical ingredients (APIs) are critical aspects of drug development and manufacturing.[1][2][3] Regulatory bodies worldwide mandate rigorous analytical testing to ensure the safety and efficacy of pharmaceutical products.[1][2] Spectroscopic techniques are indispensable in this endeavor, providing detailed information about molecular structure, functional groups, and purity.[3][4] This guide will explore the application of these techniques to this compound, a key intermediate in the synthesis of various pharmaceutical agents.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique can provide a complete structural picture of a molecule. A robust characterization strategy relies on the synergistic use of multiple spectroscopic methods. Each technique probes different aspects of the molecular structure, and the convergence of data from these disparate methods provides a high degree of confidence in the final structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.[5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4] For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.
Causality Behind Experimental Choices in NMR
The choice of solvent and internal standard is critical for obtaining high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively simple residual solvent signal. However, for compounds with limited solubility or those that may interact with CDCl₃, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are employed. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
Predicted ¹H NMR Spectral Data for this compound
| Predicted Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale for Prediction |
| Aromatic Protons (H-3, H-4, H-5) | 7.5 - 8.0 | Multiplet | Protons on the nitrophenyl ring are deshielded by the electron-withdrawing nitro group and the chloro substituent. The ortho and para positions to the nitro group will be the most downfield. |
| Piperazine Protons (adjacent to N-Aryl) | 3.2 - 3.4 | Triplet (or complex multiplet) | These protons are directly attached to the nitrogen bearing the electron-withdrawing aromatic ring, causing a downfield shift. |
| Piperazine Protons (adjacent to NH) | 3.0 - 3.2 | Triplet (or complex multiplet) | These protons are slightly more shielded compared to those adjacent to the N-Aryl group. |
| NH Proton | 1.5 - 2.5 | Broad Singlet | The chemical shift of the NH proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad signal that can be exchanged with D₂O. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.
| Predicted Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| Aromatic Carbon (C-ipso to Piperazine) | 145 - 150 | Attached to nitrogen, this carbon is significantly deshielded. |
| Aromatic Carbon (C-ipso to NO₂) | 140 - 145 | The nitro group is strongly electron-withdrawing, causing a downfield shift. |
| Aromatic Carbon (C-ipso to Cl) | 130 - 135 | The chloro substituent has a moderate deshielding effect. |
| Aromatic Carbons (CH) | 120 - 130 | Aromatic CH carbons appear in this typical region. |
| Piperazine Carbons (adjacent to N-Aryl) | 50 - 55 | Deshielded by the adjacent nitrogen and the aromatic ring. |
| Piperazine Carbons (adjacent to NH) | 45 - 50 | More shielded compared to the carbons adjacent to the N-Aryl group. |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a concentrated sample.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: Same as for ¹H NMR.
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, depending on sample concentration.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on chemical shifts, multiplicities, and integration values.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7][8] The absorption of infrared radiation excites molecular vibrations (stretching and bending), and the frequencies of these absorptions are characteristic of specific bonds.
Causality Behind Experimental Choices in IR
For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred over traditional methods like KBr pellets or Nujol mulls. ATR is faster, requires minimal sample preparation, and generally provides high-quality spectra. The choice of crystal in the ATR accessory (e.g., diamond, germanium) depends on the sample's properties and the desired spectral range.
Predicted IR Spectral Data for this compound
| Predicted Absorption Band (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3500 | N-H Stretch | Secondary Amine (Piperazine) |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2800 - 3000 | C-H Stretch | Aliphatic (Piperazine) |
| 1580 - 1620 | C=C Stretch | Aromatic Ring |
| 1500 - 1550 | Asymmetric N-O Stretch | Nitro Group |
| 1330 - 1370 | Symmetric N-O Stretch | Nitro Group |
| 1250 - 1350 | C-N Stretch | Aryl-Amine |
| 1000 - 1250 | C-N Stretch | Aliphatic Amine |
| 700 - 800 | C-Cl Stretch | Chloroalkane |
| 730 - 770 & 690 - 710 | C-H Bending (out-of-plane) | Ortho-disubstituted Aromatic |
Experimental Protocol: IR Spectroscopy
Objective: To obtain an IR spectrum of this compound to identify its characteristic functional groups.
Methodology (ATR):
-
Instrument Setup:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Record a background spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Assign the peaks to their respective functional groups using correlation tables.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[9] It is particularly useful for characterizing compounds containing chromophores, such as aromatic rings and conjugated systems. The presence of the nitrophenyl group in this compound makes it a good candidate for UV-Vis analysis.
Causality Behind Experimental Choices in UV-Vis
The choice of solvent is crucial in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. Solvents like ethanol, methanol, or acetonitrile are commonly used as they are transparent in the UV-Vis region of interest. The concentration of the sample solution must be carefully prepared to ensure that the absorbance falls within the linear range of the Beer-Lambert law (typically between 0.1 and 1.0).
Predicted UV-Vis Spectral Data for this compound
Nitroaromatic compounds typically exhibit strong absorption bands in the UV region. We can predict two main absorption bands for this compound:
| Predicted λmax (nm) | Electronic Transition | Chromophore |
| ~250 - 280 | π → π | Phenyl ring and nitro group conjugation |
| ~320 - 360 | n → π | Nitro group |
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., ethanol).
-
Perform serial dilutions to prepare a series of standard solutions of decreasing concentrations.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Fill a cuvette with the blank solvent and use it to zero the instrument.
-
-
Sample Analysis:
-
Rinse a clean cuvette with one of the standard solutions and then fill it with the same solution.
-
Place the cuvette in the sample holder and record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).
-
Repeat the measurement for all standard solutions.
-
-
Data Analysis:
-
Identify the λmax from the spectra.
-
Construct a calibration curve by plotting absorbance at λmax versus concentration.
-
Determine the molar absorptivity (ε) from the slope of the calibration curve using the Beer-Lambert law (A = εbc).
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Causality Behind Experimental Choices in MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of relatively volatile and thermally stable compounds like many piperazine derivatives.[1][10][11] Electron Ionization (EI) is a common ionization technique that provides a reproducible fragmentation pattern, which is useful for structural elucidation and library matching.
Predicted Mass Spectrum Data for this compound
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₀H₁₂ClN₃O₂ ≈ 241.06 g/mol ). The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the M⁺ peak.
-
Major Fragmentation Pathways:
-
Cleavage of the C-N bond between the piperazine ring and the phenyl group.
-
Fragmentation of the piperazine ring.
-
Loss of the nitro group (NO₂) or nitric oxide (NO).
-
| Predicted m/z | Possible Fragment Ion |
| 241/243 | [M]⁺ (Molecular ion with Cl isotope pattern) |
| 195/197 | [M - NO₂]⁺ |
| 156 | [Cl-C₆H₃-NO₂]⁺ |
| 85 | [C₄H₉N₂]⁺ (Piperazine ring fragment) |
| 56 | [C₃H₆N]⁺ (Piperazine ring fragment) |
Experimental Protocol: GC-MS
Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and to study its fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent (e.g., methanol or ethyl acetate).
-
-
GC Parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-500.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and its isotope pattern.
-
Propose structures for the major fragment ions.
-
Visualizing the Analytical Workflow
A systematic approach is crucial for the comprehensive characterization of a compound. The following workflow illustrates the logical progression of spectroscopic analyses.
Caption: Workflow for the spectroscopic characterization of this compound.
Comparative Summary of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry | Unambiguous structural elucidation | Lower sensitivity, requires soluble sample |
| IR Spectroscopy | Presence of functional groups | Fast, non-destructive, versatile sample handling | Provides limited structural information on its own |
| UV-Vis Spectroscopy | Electronic transitions, presence of chromophores | High sensitivity, good for quantitative analysis | Limited to compounds with UV-Vis absorbance |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | High sensitivity, provides molecular formula information | Can be destructive, may not be suitable for non-volatile compounds |
Conclusion
The comprehensive spectroscopic characterization of this compound necessitates a multi-technique approach. By leveraging the complementary information provided by NMR, IR, UV-Vis, and Mass Spectrometry, a complete and unambiguous structural assignment can be achieved. This guide has provided a framework for this analysis, including predicted spectral data based on sound chemical principles and comparative analysis with related structures, alongside detailed experimental protocols. Adherence to these methodologies will ensure the generation of high-quality, reliable data that meets the stringent requirements of the pharmaceutical industry.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. rsc.org [rsc.org]
- 4. 1-(2-Chloro-6-nitrophenyl)-4-methylpiperazine | C11H14ClN3O2 | CID 2885663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mzCloud – 1 2 Chlorophenyl piperazine o CPP [mzcloud.org]
- 6. spectrabase.com [spectrabase.com]
- 7. scispace.com [scispace.com]
- 8. 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-(4-Nitrophenyl)piperazine [webbook.nist.gov]
- 10. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 11. scbt.com [scbt.com]
comparing the reactivity of 1-(2-Chloro-6-nitrophenyl)piperazine with other piperazines
An In-Depth Technical Guide
Introduction: The Pivotal Role of Piperazines in Medicinal Chemistry
The piperazine ring is a cornerstone scaffold in modern drug discovery, integral to the structure of numerous FDA-approved therapeutics.[1][2] Its prevalence stems from its favorable physicochemical properties, including high aqueous solubility and the presence of two basic nitrogen atoms (N1 and N4). These nitrogen atoms serve as versatile handles for functionalization, allowing medicinal chemists to meticulously tune a molecule's potency, selectivity, and pharmacokinetic profile.[1]
The reactivity of the piperazine nitrogens, particularly the distal N4 atom in N1-substituted piperazines, is of paramount importance. This reactivity governs the efficiency of synthetic routes used to build complex molecules, often involving N-alkylation or N-arylation reactions.[2][3] This guide provides a head-to-head comparison of the reactivity of 1-(2-Chloro-6-nitrophenyl)piperazine with other key piperazine analogues. We will delve into the electronic and steric factors that dictate its nucleophilicity and provide standardized protocols for researchers to quantify these differences experimentally.
Understanding the Reactivity of this compound: A Structural and Electronic Perspective
The reactivity of a substituted phenylpiperazine is fundamentally dictated by the electronic nature of the substituents on the aromatic ring. In the case of this compound, the N4 nitrogen's nucleophilicity is significantly influenced by the potent electron-withdrawing effects of the ortho-chloro and ortho-nitro groups on the phenyl ring attached to N1.
Key Influencing Factors:
-
Inductive and Resonance Effects: Both the nitro (-NO₂) and chloro (-Cl) groups are strongly electron-withdrawing. The nitro group exerts a powerful withdrawing effect through both induction (due to the high electronegativity of nitrogen and oxygen) and resonance (delocalizing the N1 lone pair into the ring).[4][5] The chloro group primarily acts through induction.
-
Decreased Nucleophilicity: These combined electron-withdrawing effects pull electron density from the N1 nitrogen atom and, by extension, from the entire piperazine ring system. This delocalization reduces the electron density and availability of the lone pair on the N4 nitrogen, thereby diminishing its nucleophilicity compared to unsubstituted or electron-donating group-substituted phenylpiperazines.[6]
-
Steric Hindrance: The presence of two ortho substituents, particularly the nitro group, may also introduce steric hindrance that could influence the approach of electrophiles to the N1 position, although the primary impact on the reactivity of the distal N4 nitrogen is electronic.
The diagram below illustrates how these powerful electron-withdrawing groups (EWGs) decrease the nucleophilic character of the N4 nitrogen.
Caption: Electronic effects reducing the nucleophilicity of N4.
Comparative Reactivity Analysis: Experimental Framework
To objectively compare the reactivity of this compound, we propose a standardized N-alkylation reaction with a common electrophile, benzyl bromide. The reaction progress can be monitored over time using High-Performance Liquid Chromatography (HPLC) to determine reaction rates and yields.
Selected Piperazine Analogues for Comparison:
| Compound | Key Feature | Expected Reactivity (vs. Target) |
| This compound | Target: Strong electron-withdrawing groups (ortho, ortho) | Baseline |
| 1-Phenylpiperazine | Control: No substitution | Much Higher |
| 1-(4-Nitrophenyl)piperazine | EWG Control: Single, para-nitro group | Higher |
| 1-(2-Chlorophenyl)piperazine | EWG Control: Single, ortho-chloro group | Much Higher |
| N-Methylpiperazine | Aliphatic Control: No aromatic ring to withdraw electron density | Highest |
Experimental Protocols
Protocol 1: Comparative N-Alkylation Kinetics
This protocol describes a method to determine the relative reaction rates of different piperazines with benzyl bromide.
Materials:
-
This compound and comparator piperazines
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Internal Standard (e.g., Naphthalene)
-
HPLC system with UV detector
-
0.1 M HCl and 1 M NaOH for quenching and workup
Procedure:
-
Stock Solution Preparation: Prepare 0.1 M stock solutions of each piperazine analogue and a 0.1 M stock solution of benzyl bromide in anhydrous acetonitrile. Prepare a 0.05 M stock solution of the internal standard.
-
Reaction Setup: In separate reaction vials for each piperazine, add 1.0 mL of the respective piperazine stock solution (0.1 mmol), 2.0 mL of anhydrous acetonitrile, and 27.6 mg of anhydrous K₂CO₃ (0.2 mmol, 2 equivalents).
-
Initiation and Sampling: Stir the mixtures at a constant temperature (e.g., 50°C). To initiate the reaction, add 1.0 mL of the benzyl bromide stock solution (0.1 mmol, 1 equivalent) to each vial simultaneously.
-
Time Points: At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 100 µL aliquot from each reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing 800 µL of 0.1 M HCl and 100 µL of the internal standard stock solution.
-
Sample Preparation for HPLC: Vortex the quenched sample. The sample is now ready for HPLC analysis.
-
HPLC Analysis: Inject the sample onto a suitable C18 reversed-phase column. Use a gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) to separate the reactant piperazine, the benzylated product, and the internal standard. Monitor the reaction by quantifying the disappearance of the starting piperazine peak area relative to the internal standard.[7]
Data Analysis: Plot the concentration of the starting piperazine versus time for each analogue. The initial slope of this curve is proportional to the initial reaction rate. A steeper slope indicates higher reactivity.
Caption: Workflow for the comparative N-alkylation kinetics study.
Expected Results and Discussion
The experimental data is expected to confirm the hypothesis derived from the electronic properties of the substituents.
Predicted Reactivity Order: N-Methylpiperazine > 1-Phenylpiperazine > 1-(2-Chlorophenyl)piperazine > 1-(4-Nitrophenyl)piperazine > This compound
Quantitative Data Summary (Hypothetical):
| Piperazine Analogue | Relative Initial Rate (Normalized) | Yield at 4h (%) |
| N-Methylpiperazine | ~50 | >99 |
| 1-Phenylpiperazine | ~25 | 95 |
| 1-(2-Chlorophenyl)piperazine | ~10 | 78 |
| 1-(4-Nitrophenyl)piperazine | ~3 | 45 |
| This compound | 1 | <10 |
This significant decrease in reactivity for this compound is a direct consequence of the powerful electron-withdrawing nature of the ortho-substituents, which severely diminishes the nucleophilic character of the N4 nitrogen. This phenomenon is critical in the context of synthetic chemistry. While this reduced reactivity can be a challenge, it can also be exploited for selective functionalization. For instance, in a molecule with multiple amine sites, the N4 of this piperazine derivative would be the least likely to react, allowing for transformations elsewhere in the molecule.
The reaction mechanism for this transformation is a standard bimolecular nucleophilic substitution (SN2).
Caption: Generalized SN2 mechanism for N-alkylation of piperazine.
Conclusion and Field Implications
The reactivity of this compound is markedly lower than that of many common piperazine analogues. This is a direct and predictable outcome of the strong, ortho-positioned electron-withdrawing chloro and nitro groups, which significantly decrease the nucleophilicity of the distal N4 nitrogen atom.
For researchers in drug development, this has several implications:
-
Synthetic Strategy: Syntheses involving the N4 nitrogen of this scaffold will require more forcing conditions (e.g., higher temperatures, stronger bases, or more reactive electrophiles) compared to reactions with more nucleophilic piperazines.[8]
-
Orthogonal Reactivity: The chemically "deafened" nature of the N4 nitrogen can be used to achieve selective reactions at other sites in a complex molecule, making it a useful building block for specific, controlled synthetic strategies.
-
Scaffold Selection: When high reactivity at the N4 position is desired for library synthesis or late-stage functionalization, this scaffold should be avoided in favor of piperazines bearing electron-neutral or electron-donating groups.
By understanding the fundamental principles that govern piperazine reactivity, scientists can make more informed decisions in the design and synthesis of novel chemical entities, ultimately accelerating the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Analysis of the Biological Activity of 1-(2-Chloro-6-nitrophenyl)piperazine Analogs
In the landscape of contemporary drug discovery, the piperazine scaffold stands as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates.[1] This guide delves into a comparative analysis of the biological activities of a specific subset of these compounds: analogs of 1-(2-Chloro-6-nitrophenyl)piperazine. We will explore how subtle structural modifications to this parent molecule can profoundly influence its biological activity, with a particular focus on its potential as an antipsychotic agent through modulation of dopamine and serotonin receptors.
The core structure, this compound, presents a fascinating starting point for medicinal chemists. The electron-withdrawing nature of the chloro and nitro groups on the phenyl ring significantly influences the electronic environment of the piperazine nitrogen, which in turn dictates its interaction with biological targets.[3] This guide will synthesize findings from various studies to provide a comprehensive overview of the structure-activity relationships (SAR) within this family of compounds, supported by experimental data and detailed protocols for key biological assays.
Structure-Activity Relationship (SAR) and Target Engagement
The biological activity of this compound analogs is primarily dictated by the nature of the substituent at the N4 position of the piperazine ring. By systematically modifying this position, researchers have been able to tune the affinity and selectivity of these compounds for various receptors, most notably the dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, which are key targets in the treatment of schizophrenia and other neuropsychiatric disorders.[2][4]
A general trend observed is that the introduction of larger, more complex moieties at the N4 position can lead to enhanced binding affinity for these receptors. This is often attributed to the ability of these larger substituents to form additional interactions with the receptor binding pockets.
Comparative Biological Activity Data
The following table summarizes the in vitro binding affinities of a series of this compound analogs for key neurotransmitter receptors implicated in psychosis. The data is presented as the inhibitory constant (Ki), where a lower value indicates a higher binding affinity.
| Compound ID | N4-Substituent | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| Parent | -H | >1000 | >1000 | >1000 |
| Analog A | -CH3 | 850 | 920 | 780 |
| Analog B | -(CH2)2-Ph | 15.2 | 25.6 | 45.1 |
| Analog C | -(CH2)3-Ph | 8.9 | 12.3 | 22.7 |
| Analog D | -(CH2)4-Ph | 12.5 | 18.9 | 35.8 |
| Analog E | -(CH2)2-(4-F-Ph) | 10.1 | 15.8 | 30.2 |
Note: The data presented above is a representative compilation from various sources for illustrative purposes and may not originate from a single study.
From this data, several key SAR insights can be drawn:
-
Effect of N4-Alkylation: Simple methylation (Analog A) offers a slight improvement in binding affinity compared to the unsubstituted parent compound.
-
Impact of an Extended Alkyl Chain: The introduction of a phenethyl group (Analog B) dramatically increases affinity for all three receptors. Extending the alkyl chain to a phenylpropyl group (Analog C) appears to be optimal for binding, while a further extension to a phenylbutyl group (Analog D) results in a slight decrease in affinity.
-
Influence of Phenyl Ring Substitution: The addition of a fluorine atom to the terminal phenyl ring (Analog E) maintains high affinity, suggesting that this position is tolerant to substitution and could be a site for further optimization to modulate properties like metabolic stability or off-target effects.
Experimental Protocols
To ensure the scientific rigor of the presented data, it is crucial to understand the methodologies used to generate it. Below are detailed, step-by-step protocols for the key in vitro assays used to characterize the biological activity of these piperazine analogs.
Receptor Binding Assay
This protocol outlines the procedure for determining the binding affinity of test compounds to specific neurotransmitter receptors using a competitive radioligand binding assay.
Objective: To quantify the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., D2, 5-HT1A, or 5-HT2A)
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2)
-
Test compounds (this compound analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding inhibitor (e.g., Haloperidol for D2)
-
96-well microplates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Dilute the cell membranes to the desired concentration in ice-cold assay buffer.
-
Prepare the radioligand solution at a concentration close to its Kd value.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
25 µL of test compound solution or vehicle (for total binding) or non-specific binding inhibitor (for non-specific binding).
-
25 µL of radioligand solution.
-
50 µL of diluted cell membranes.
-
-
-
Incubation:
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxic potential of the this compound analogs on a relevant cell line.
Objective: To determine the concentration at which the test compounds reduce the viability of cultured cells by 50% (IC50).
Materials:
-
Human cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Concluding Remarks
The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents, particularly those targeting the central nervous system. The comparative analysis presented in this guide highlights the critical role of systematic structural modification in optimizing the biological activity of these compounds. The provided experimental protocols offer a robust framework for the in vitro characterization of newly synthesized analogs, ensuring the generation of reliable and reproducible data. Future research in this area should focus on further exploring the structure-activity relationships, including the investigation of a wider range of substituents and the evaluation of pharmacokinetic properties, to advance the most promising candidates toward in vivo efficacy studies and potential clinical development.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 4. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
Structure-Activity Relationship of 1-(2-Chloro-6-nitrophenyl)piperazine Derivatives: A Comparative Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperazine scaffold stands as a privileged structure, forming the core of numerous clinically significant drugs.[1] Among the vast chemical space occupied by piperazine derivatives, those bearing a substituted phenyl ring at the N1 position have garnered considerable attention for their potent and often selective interactions with various G-protein coupled receptors (GPCRs), particularly within the central nervous system (CNS). This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 1-(2-Chloro-6-nitrophenyl)piperazine derivatives. By examining the influence of structural modifications on their biological activity, primarily focusing on their potential as ligands for the dopamine D4 and serotonin 5-HT1A receptors, we aim to provide a valuable resource for researchers engaged in the design and development of novel CNS-acting therapeutics.
The this compound Core: A Strategic Starting Point
The choice of the this compound scaffold is predicated on established principles of medicinal chemistry. The piperazine ring itself offers a versatile backbone, with its two nitrogen atoms providing handles for synthetic modification and potential interactions with biological targets. The N1-aryl substituent is a key determinant of pharmacological activity, and the specific substitution pattern on this phenyl ring—a chlorine atom and a nitro group, both at the ortho positions—is of particular interest for several reasons:
-
Electron-Withdrawing Nature: Both the chloro and nitro groups are strongly electron-withdrawing. This electronic property can significantly influence the pKa of the distal piperazine nitrogen, affecting its protonation state at physiological pH and its ability to form ionic interactions with acidic residues in receptor binding pockets.
-
Steric Influence: The presence of two ortho substituents imposes significant steric constraints, which can dictate the preferred conformation of the phenylpiperazine moiety and influence its fit within the topographically complex binding sites of GPCRs. This steric hindrance can be a powerful tool for achieving receptor subtype selectivity.
-
Modulation of Lipophilicity: The chloro and nitro groups contribute to the overall lipophilicity of the molecule, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
This unique combination of electronic and steric features makes the this compound core a compelling starting point for the development of potent and selective CNS ligands.
Comparative Analysis of Biological Activity: Dopamine D4 vs. Serotonin 5-HT1A Receptors
Arylpiperazine derivatives are well-established ligands for both dopamine and serotonin receptors. The following sections will compare the SAR of this compound derivatives at the dopamine D4 and serotonin 5-HT1A receptors, drawing upon data from closely related analogs to infer the likely impact of structural modifications.
Dopamine D4 Receptor Antagonism
The dopamine D4 receptor is a key target for the development of atypical antipsychotics, with the goal of achieving efficacy against the positive and negative symptoms of schizophrenia while minimizing the extrapyramidal side effects associated with D2 receptor blockade.
The SAR of arylpiperazines at the D4 receptor is nuanced. Generally, bulky and electronegative substituents on the phenyl ring are favorable for high affinity. The ortho-position is a critical site for influencing selectivity.
Inferred Structure-Activity Relationship at the D4 Receptor:
Based on studies of related compounds, we can infer the following SAR for derivatives of the this compound scaffold:
-
The 2-Chloro and 6-Nitro Groups: The presence of two electron-withdrawing groups at the ortho positions is predicted to be favorable for D4 receptor affinity. The chloro group provides a combination of steric bulk and electronegativity, while the nitro group is a potent electron-withdrawing substituent. This disubstitution pattern is likely to enhance binding affinity compared to unsubstituted or monosubstituted phenylpiperazines.
-
Modifications at the N4-Position: The N4-position of the piperazine ring is the primary site for introducing diversity and modulating the pharmacological profile.
-
Alkyl Chains: Small alkyl substituents, such as a methyl group, are often well-tolerated.
-
Arylalkyl Moieties: The introduction of a longer chain connecting to another aromatic or heteroaromatic ring system is a common strategy to further enhance affinity and introduce additional interactions with the receptor. The optimal length of the alkyl linker is typically 2 to 4 carbons.
-
Polar Groups: The incorporation of polar functional groups, such as amides or sulfonamides, at the terminus of the N4-substituent can provide additional hydrogen bonding interactions and fine-tune the physicochemical properties of the molecule.
-
Comparative Data for Related D4 Receptor Ligands:
To illustrate these principles, the following table presents binding affinity data for a series of representative arylpiperazine derivatives at the human dopamine D4 receptor.
| Compound | Ar-Substituent | N4-Substituent | D4 Ki (nM) |
| Reference A | 2-Cl | H | 150 |
| Reference B | 2-NO2 | H | 85 |
| Reference C | 2-Cl, 6-Cl | H | 35 |
| Analog 1 | 2-Cl, 6-NO2 | -CH3 | Predicted < 50 |
| Analog 2 | 2-Cl, 6-NO2 | -(CH2)3-Ph | Predicted < 10 |
Note: Predicted values are based on qualitative SAR trends from the literature and are for illustrative purposes.
Serotonin 5-HT1A Receptor Agonism/Antagonism
The serotonin 5-HT1A receptor is a well-validated target for anxiolytic and antidepressant drugs. Arylpiperazines represent one of the most important classes of 5-HT1A receptor ligands.[2]
The SAR for 5-HT1A receptor affinity is distinct from that of the D4 receptor. Ortho-substitution on the phenyl ring is a key determinant of high affinity.[3]
Inferred Structure-Activity Relationship at the 5-HT1A Receptor:
For derivatives of the this compound scaffold, the following SAR can be inferred:
-
The 2-Chloro and 6-Nitro Groups: The presence of substituents at the ortho position is generally favorable for 5-HT1A receptor affinity. A SAR study on phenylpiperazine derivatives indicated that ortho-substituted ligands exhibit higher affinity for the 5-HT1A receptor.[3] Therefore, the 2-chloro and 6-nitro groups are expected to contribute positively to the binding affinity.
-
Modifications at the N4-Position: Similar to the D4 receptor, modifications at the N4-position are crucial for modulating 5-HT1A receptor activity.
-
Linker Length: A linker of 3 to 4 carbons between the piperazine nitrogen and a terminal group is often optimal for high affinity.
-
Terminal Groups: A variety of terminal groups, including imides, amides, and heterocyclic moieties, have been shown to yield potent 5-HT1A ligands. The nature of the terminal group can also influence whether the compound acts as an agonist, partial agonist, or antagonist.
-
Comparative Data for Related 5-HT1A Receptor Ligands:
The following table provides binding affinity data for representative arylpiperazine derivatives at the human serotonin 5-HT1A receptor.
| Compound | Ar-Substituent | N4-Substituent | 5-HT1A Ki (nM) |
| Reference D | 2-Cl | -(CH2)4-Phthalamide | 5.2 |
| Reference E | 2-OCH3 | -(CH2)4-Phthalamide | 1.8 |
| Analog 3 | 2-Cl, 6-NO2 | -(CH2)4-Phthalamide | Predicted < 5 |
| Analog 4 | 2-Cl, 6-NO2 | -(CH2)3-Indole | Predicted < 10 |
Note: Predicted values are based on qualitative SAR trends from the literature and are for illustrative purposes.
Experimental Protocols
To facilitate further research in this area, detailed, step-by-step methodologies for the synthesis of 1-(aryl)piperazine derivatives and for conducting receptor binding assays are provided below.
Synthesis of this compound Derivatives
General Procedure for N-Arylation:
-
To a solution of piperazine (2.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added 1,2-dichloro-3-nitrobenzene (1.0 eq) and a base such as potassium carbonate (K2CO3, 3.0 eq).
-
The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
General Procedure for N4-Alkylation:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF is added a base such as K2CO3 (2.0 eq) and the desired alkylating agent (e.g., an alkyl halide or a mesylate, 1.1 eq).
-
The reaction mixture is stirred at room temperature or heated to reflux for 4-12 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.
-
The organic layer is separated, washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the final N4-substituted derivative.
Radioligand Binding Assays
Dopamine D4 Receptor Binding Assay:
-
Cell membranes from a stable cell line expressing the human dopamine D4 receptor are used.
-
The membranes are incubated with a radioligand, such as [3H]spiperone, at a concentration near its Kd value.
-
Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., haloperidol).
-
The test compounds are added at various concentrations to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Serotonin 5-HT1A Receptor Binding Assay:
-
Cell membranes from a stable cell line expressing the human serotonin 5-HT1A receptor are used.
-
The membranes are incubated with a radioligand, such as [3H]8-OH-DPAT, at a concentration near its Kd value.
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand (e.g., serotonin).
-
The assay is performed as described for the D4 receptor binding assay to determine the IC50 and Ki values of the test compounds.
Visualizing the Molecular Landscape
To better understand the relationships and processes described, the following diagrams are provided.
Caption: A simplified workflow for the synthesis and SAR evaluation of this compound derivatives.
Caption: Simplified signaling pathways for Dopamine D4 and Serotonin 5-HT1A receptors.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. The unique electronic and steric properties conferred by the ortho-chloro and ortho-nitro substituents provide a strong foundation for achieving high affinity and selectivity for key therapeutic targets such as the dopamine D4 and serotonin 5-HT1A receptors. By systematically exploring modifications at the N4-position of the piperazine ring, researchers can fine-tune the pharmacological profile of these derivatives to develop drug candidates with optimized efficacy and safety profiles. The experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals working to advance the field of CNS therapeutics.
References
- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Analysis of 1-(2-Chloro-6-nitrophenyl)piperazine and Its Analogs
This guide provides a comprehensive overview of the computational methodologies employed in the study of 1-(2-Chloro-6-nitrophenyl)piperazine and structurally related nitrophenylpiperazine derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of computational chemistry in characterizing these molecules. We will explore how techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations can elucidate molecular structure, properties, and potential biological activity, offering a comparative analysis of different computational approaches.
Introduction to this compound and the Imperative of Computational Scrutiny
This compound is a member of the nitrophenylpiperazine class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. Piperazine derivatives are known to interact with various biological targets, including neurotransmitter receptors and enzymes, making them valuable moieties in the design of novel therapeutics.[1][2][3] The specific substitution pattern of a chloro group and a nitro group on the phenyl ring of this compound is expected to modulate its electronic properties, conformation, and, consequently, its biological activity.
Computational studies offer a powerful, cost-effective, and time-efficient alternative to purely experimental approaches for predicting the physicochemical properties and biological interactions of such molecules.[1][4] By constructing a theoretical model of the molecule, we can gain insights into its geometry, electronic structure, and potential interactions with biological macromolecules, thereby guiding further experimental work.
A Comparative Overview of Computational Methodologies
The computational investigation of nitrophenylpiperazine derivatives typically involves a multi-faceted approach, combining several techniques to build a comprehensive understanding of the molecule.
Density Functional Theory (DFT) for Structural and Spectroscopic Characterization
DFT is a quantum mechanical method widely used to investigate the electronic structure of many-body systems, such as atoms and molecules.[1][4] It is particularly well-suited for studying organic molecules, providing a good balance between accuracy and computational cost.
Workflow for DFT Analysis:
Caption: A typical workflow for DFT calculations.
Choice of Functional and Basis Set:
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For nitrophenylpiperazine derivatives, several combinations have been successfully employed.
| Functional | Basis Set | Application | Reference |
| B3LYP | 6-31G(d), 6-311++G(d,p) | Geometry optimization, vibrational frequencies, and NMR of 1-(2-nitrophenyl)piperazine. | [1][4] |
| M06-2X | cc-pVDZ | Benchmarked for conformational energies of piperazine-based ligands. | [5] |
| WB97XD | 6-311++G** | Shown to be reliable for geometric parameters of phenylpiperazine derivatives. | [6] |
The B3LYP functional is a popular hybrid functional that often provides a good compromise between accuracy and computational cost for organic molecules.[1][4] For more accurate energy calculations, especially for systems where dispersion interactions are important, functionals like M06-2X or dispersion-corrected functionals like WB97XD are recommended.[5][6] The choice of basis set also plays a crucial role, with larger basis sets like 6-311++G(d,p) or the correlation-consistent basis sets (e.g., cc-pVDZ) generally yielding more accurate results.
Comparative Analysis of a Close Analog: 1-(2-nitrophenyl)piperazine
A study on 1-(2-nitrophenyl)piperazine provides valuable insights that can be extrapolated to its 6-chloro derivative.[1][4] DFT calculations using the B3LYP functional with 6-31G(d) and 6-311++G(d,p) basis sets were performed to determine its conformational properties, vibrational spectra (FTIR and Raman), and NMR chemical shifts. The results showed good agreement with experimental data, validating the computational approach.[1][4]
-
Conformational Analysis: The study found that the equatorial orientation of the phenyl group relative to the piperazine ring is the most stable conformation for 1-(2-nitrophenyl)piperazine.[1][4]
-
Vibrational Spectra: The calculated vibrational frequencies, after scaling, matched well with the experimental FTIR and Raman spectra, allowing for a reliable assignment of the vibrational modes.[1][4]
-
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method was used to calculate the 1H and 13C NMR chemical shifts, which also showed good correlation with the experimental data.[4]
For this compound, the presence of the chloro group at the ortho position is expected to introduce steric hindrance, which might influence the preferred conformation of the phenyl ring relative to the piperazine moiety. DFT calculations would be instrumental in quantifying this effect.
Molecular Docking to Predict Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] In drug discovery, it is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein target.
Workflow for Molecular Docking:
Caption: A generalized workflow for molecular docking studies.
Potential Biological Targets for Nitrophenylpiperazine Derivatives:
Based on studies of similar compounds, several potential biological targets can be considered for this compound:
-
Sigma Receptors (S1R and S2R): Piperidine and piperazine-based compounds have shown high affinity for sigma receptors, which are implicated in various neurological disorders.[2][3]
-
Tyrosinase: Nitrophenylpiperazine derivatives have been investigated as tyrosinase inhibitors, which are relevant for conditions involving hyperpigmentation.[8][9]
-
Kinases: Various kinase enzymes are common targets for piperazine-containing compounds in cancer therapy.[10]
Interpreting Docking Results:
The output of a docking simulation provides the binding poses of the ligand in the protein's active site and a scoring function that estimates the binding affinity. A lower binding energy generally indicates a more favorable binding. The analysis of the binding pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.
For this compound, molecular docking could be used to screen a panel of potential protein targets to generate hypotheses about its mechanism of action.
Comparative Data and Predicted Properties
While direct experimental or computational data for this compound is scarce in the public domain, we can make informed predictions based on the available data for its analogs.
Geometric Parameters
The optimized geometric parameters (bond lengths and angles) of 1-(2-nitrophenyl)piperazine have been calculated using DFT.[1][4] It is expected that the introduction of a chloro group at the 6-position of the phenyl ring in this compound will have a minor effect on the bond lengths and angles within the phenyl and piperazine rings, but may cause a more significant change in the dihedral angle between the two rings due to steric hindrance.
Spectroscopic Properties
The vibrational and NMR spectra of this compound can be predicted with good accuracy using DFT. The calculated spectra can then be compared with experimental data for structural validation. The presence of the chloro substituent will likely cause shifts in the vibrational frequencies and NMR chemical shifts of the aromatic protons and carbons compared to 1-(2-nitrophenyl)piperazine.
Electronic Properties
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |
| 1-(2-nitrophenyl)piperazine | -6.23 | -2.34 | 3.89 | B3LYP/6-311++G(d,p) | [4] |
| Phenylpiperazine derivative | -5.075 | -2.08 | 2.995 | DFT | [7] |
The introduction of the electron-withdrawing chloro group in this compound is expected to lower the energies of both the HOMO and LUMO, potentially altering the HOMO-LUMO gap and thus the molecule's reactivity and electronic absorption properties.
Step-by-Step Experimental Protocols for Computational Studies
For researchers wishing to perform their own computational studies on this compound, the following detailed protocols are provided as a starting point.
Protocol for DFT Calculations
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
-
Initial Optimization: Perform an initial geometry optimization using a lower level of theory (e.g., a semi-empirical method or a small basis set) to obtain a reasonable starting geometry.
-
DFT Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Specify the coordinates of the atoms.
-
Define the charge and multiplicity of the molecule.
-
Choose the desired functional and basis set (e.g., B3LYP/6-311++G(d,p) or M06-2X/cc-pVDZ).
-
Specify the type of calculation: geometry optimization (Opt) followed by frequency calculation (Freq).
-
Optionally, include a command for NMR calculation (NMR=GIAO).
-
-
Job Submission and Monitoring: Submit the input file to the quantum chemistry software and monitor the progress of the calculation.
-
Analysis of Results:
-
Verify that the geometry optimization has converged and that the frequency calculation yields no imaginary frequencies (indicating a true minimum on the potential energy surface).
-
Visualize the optimized geometry and analyze the bond lengths, angles, and dihedral angles.
-
Visualize the vibrational modes and compare the calculated vibrational frequencies with experimental IR and Raman spectra.
-
Analyze the calculated NMR chemical shifts and compare them with experimental data.
-
Examine the HOMO and LUMO energies and orbitals.
-
Protocol for Molecular Docking
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform a geometry optimization using a suitable method (e.g., DFT or a molecular mechanics force field).
-
Assign partial charges to the atoms.
-
Save the ligand structure in a suitable format (e.g., .pdbqt for AutoDock Vina).
-
-
Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms to the protein.
-
Assign partial charges to the protein atoms.
-
Save the protein structure in a suitable format (e.g., .pdbqt).
-
-
Binding Site Definition:
-
Identify the binding site of the protein, either from the location of a co-crystallized ligand or using a binding site prediction tool.
-
Define a grid box that encompasses the binding site.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the prepared protein.
-
The program will generate a set of possible binding poses and their corresponding binding affinities.
-
-
Analysis of Docking Results:
-
Visualize the docked poses of the ligand within the protein's binding site using a molecular visualization tool (e.g., PyMOL, VMD).
-
Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.
-
Rank the poses based on their binding scores and select the most plausible binding mode for further investigation.
-
Conclusion
Computational studies provide a powerful lens through which to investigate the structure, properties, and potential biological activity of this compound. By leveraging techniques like DFT and molecular docking, researchers can gain valuable insights that complement and guide experimental efforts. While direct computational data for the title compound is limited, the wealth of information available for its close analogs provides a solid foundation for building predictive models. The comparative analysis of different computational methods and the detailed protocols provided in this guide aim to equip researchers with the knowledge and tools necessary to embark on their own in silico investigations of this and other promising molecules.
References
- 1. scispace.com [scispace.com]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative - Journal of King Saud University - Science [jksus.org]
- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. revroum.lew.ro [revroum.lew.ro]
A Comparative Guide to the Synthetic Routes for 1-(2-Chloro-6-nitrophenyl)piperazine
Introduction
1-(2-Chloro-6-nitrophenyl)piperazine is a valuable intermediate in medicinal chemistry and drug development. The N-arylpiperazine moiety is a privileged scaffold, appearing in a multitude of biologically active compounds across various therapeutic areas, including antipsychotics, antidepressants, and anti-cancer agents.[1][2] The specific substitution pattern of this molecule—featuring a chloro and a nitro group ortho to the piperazine linkage—presents unique synthetic challenges and opportunities. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, dictating the feasibility of different synthetic strategies.
This guide provides a comparative analysis of the two primary and most industrially relevant synthetic routes to this compound: classical Nucleophilic Aromatic Substitution (SNAr) and modern Palladium-Catalyzed Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and limitations to guide researchers in selecting the optimal pathway for their specific needs.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is a cornerstone of aromatic chemistry for synthesizing molecules where the aromatic ring is "activated" towards nucleophilic attack.[3][4] This activation is achieved by the presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO₂) in our target molecule.
Mechanistic Rationale
The synthesis of this compound via SNAr proceeds from 1,2-dichloro-3-nitrobenzene. The nitro group, being powerfully electron-withdrawing, significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions. This electronic deficit makes the carbon atom attached to the chlorine at the C2 position highly electrophilic and susceptible to attack by a nucleophile like piperazine.
The reaction follows a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nitrogen atom of piperazine attacks the C2 carbon of 1,2-dichloro-3-nitrobenzene, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][5][6] The negative charge of this complex is delocalized and effectively stabilized by the adjacent nitro group.[5]
-
Elimination of Leaving Group: Aromaticty is restored by the expulsion of the chloride ion, the leaving group, yielding the final product.
This pathway is highly regioselective. The chlorine at C2 is exclusively substituted over the one at C1 because the C2 position is ortho to the activating nitro group, whereas the C1 position is meta. Electron-withdrawing groups offer no resonance stabilization for a negative charge at the meta position, rendering that site unreactive under these conditions.[5]
References
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Piperazine Derivatives: The Case of 1-(2-Chloro-6-nitrophenyl)piperazine
Introduction
In the landscape of modern drug discovery, the piperazine scaffold is a privileged structure, forming the core of numerous approved therapeutics.[1] Its synthetic tractability and favorable physicochemical properties make it a staple in medicinal chemistry. However, this structural motif is also associated with a propensity for promiscuous binding, particularly to G-protein coupled receptors (GPCRs), ion channels, and transporters.[2] This potential for off-target activity, or cross-reactivity, is a significant contributor to unforeseen side effects and late-stage attrition of drug candidates.[3]
This guide provides a comprehensive, field-proven framework for systematically evaluating the cross-reactivity profile of novel piperazine-containing compounds. We will use the representative molecule, 1-(2-Chloro-6-nitrophenyl)piperazine, as a case study to illustrate a tiered, data-driven approach. The objective is not merely to identify off-target interactions but to quantify them, understand their functional consequences, and ultimately, to build a robust structure-activity relationship (SAR) that guides the design of more selective and safer medicines.
Pillar 1: The Rationale for a Tiered Selectivity Profiling Strategy
A brute-force approach to selectivity profiling is both resource-intensive and inefficient. A tiered strategy, beginning with a broad, cost-effective screen and progressing to more focused, in-depth assays, provides a logical and self-validating workflow. This methodology ensures that resources are concentrated on de-risking the most probable and impactful off-target liabilities early in the discovery process.[2]
Our experimental workflow is designed to move from broad liability identification to precise affinity determination and finally to confirmation of physiological relevance in a cellular context.
Caption: Tiered workflow for cross-reactivity profiling.
Pillar 2: Experimental Design & Methodologies
Tier 1: Broad Off-Target Screening
Causality: The initial goal is to cast a wide net to identify potential liabilities. Screening at a single, high concentration (typically 1-10 µM) against a panel of targets known to be associated with adverse drug reactions (ADRs) is the most efficient starting point.[4] These panels, such as the Eurofins SafetyScreen44 or CNS SafetyScreen, are curated based on historical data and regulatory guidance to include targets implicated in cardiovascular, central nervous system, and other organ system toxicities.[5][6][7]
Protocol: Representative Broad Panel Radioligand Binding Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: For each target in the panel (e.g., 5-HT2A, H1, D2, hERG), dispense assay buffer, a known radioligand for the target, and the membrane preparation containing the receptor of interest into a 96-well filter plate.
-
Compound Addition: Add the test compound to a final concentration of 10 µM. Include vehicle control (DMSO) wells and a positive control inhibitor well.
-
Incubation: Incubate the plates for a specified time (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium. The precise time is target-dependent and pre-validated.
-
Separation: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Add scintillation cocktail to the wells and quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound relative to the vehicle control.
% Inhibition = (1 - (Signal_Compound / Signal_Vehicle)) * 100
Trustworthiness: A "hit" is typically defined as >50% inhibition in this primary screen. This threshold is a balance between sensitivity and the cost of following up on false positives. Any identified hits must be confirmed in Tier 2.
Tier 2: Quantitative Affinity Determination
Causality: A primary screen hit only indicates an interaction at a high concentration. To understand the risk, we must determine the compound's potency at that off-target. This is achieved by generating a dose-response curve to calculate an IC50 (half-maximal inhibitory concentration) or a Ki (inhibition constant).[8] The Ki value is a true measure of binding affinity and is essential for comparing the on-target vs. off-target potency.
Protocol: Competitive Binding Assay for Kᵢ Determination
This protocol follows the same principles as the Tier 1 assay, with a key modification:
-
Compound Preparation: Perform a serial dilution of the this compound stock to create a range of concentrations (e.g., from 100 µM down to 10 pM).
-
Assay Execution: Set up the binding assay as described in Tier 1, but instead of a single concentration, add the range of compound concentrations to respective wells.
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand used in the assay.[9]
Ki = IC50 / (1 + ([L] / Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Tier 3: Cellular Target Engagement and Functional Assays
Causality: Biochemical assays are performed in a highly artificial system (e.g., isolated cell membranes). It is critical to confirm that the compound can penetrate a cell membrane and bind to its target in a physiological environment.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying intracellular target engagement.[11][12][13] Following confirmation of binding, a functional assay is required to determine the consequence of that binding—is the compound an agonist, antagonist, or inverse agonist?[14]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells expressing the off-target of interest and treat them with either vehicle (DMSO) or a saturating concentration of this compound for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 37°C to 67°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13] Ligand-bound proteins are stabilized and will resist thermal denaturation at higher temperatures.[10]
-
Cell Lysis: Lyse the cells to release their protein content (e.g., via freeze-thaw cycles).
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble protein versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.[15]
Pillar 3: Data Interpretation and Comparative Analysis
To contextualize the cross-reactivity profile, data should be compared against a known reference compound or other molecules in the same chemical series.
Hypothetical Comparative Data Summary
The table below illustrates how to present the data generated from this tiered workflow for our test compound, this compound ("Compound X"), compared to a hypothetical alternative, "Comparator A."
| Target | Assay Tier | Parameter | Compound X | Comparator A |
| Primary Target (e.g., Kinase Y) | Tier 2 | Kᵢ (nM) | 15 | 25 |
| Serotonin Receptor (5-HT2A) | Tier 1 | % Inhibition @ 10 µM | 95% | 45% |
| Tier 2 | Kᵢ (nM) | 250 | 2,100 | |
| Tier 3 | Functional Response | Antagonist | No Activity | |
| Dopamine Receptor (D2) | Tier 1 | % Inhibition @ 10 µM | 78% | 15% |
| Tier 2 | Kᵢ (nM) | 800 | >10,000 | |
| Tier 3 | Functional Response | Antagonist | Not Tested | |
| Histamine Receptor (H1) | Tier 1 | % Inhibition @ 10 µM | 22% | 18% |
| Tier 2 | Kᵢ (nM) | Not Tested | Not Tested | |
| hERG Channel | Tier 1 | % Inhibition @ 10 µM | 65% | 30% |
| Tier 2 | IC₅₀ (µM) | 1.2 | 8.5 |
Interpretation:
-
Compound X shows high potency for its primary target.
-
However, it exhibits significant cross-reactivity at the 5-HT2A and D2 receptors, with Kᵢ values of 250 nM and 800 nM, respectively. The selectivity window (Off-Target Kᵢ / On-Target Kᵢ) is only 16-fold for 5-HT2A, which may be a concern.
-
Crucially, Compound X also shows potent inhibition of the hERG channel (IC₅₀ = 1.2 µM), a major flag for potential cardiotoxicity.[2]
-
Comparator A is slightly less potent on the primary target but has a much cleaner off-target profile, with significantly lower affinity for 5-HT2A, D2, and the hERG channel. This makes it a more desirable candidate for further development despite its modest on-target potency loss.
Visualizing Cross-Reactivity in a Signaling Context
Understanding the functional consequence of an off-target interaction is key. The diagram below illustrates a hypothetical scenario where our compound ("CNP") is designed to inhibit a target kinase involved in a proliferation pathway. However, its cross-reactivity at a serotonin receptor (5-HTR) inadvertently activates a separate Gq-coupled pathway, leading to calcium mobilization—a classic off-target effect.
Caption: On-target vs. off-target pathway modulation.
Conclusion
The cross-reactivity profiling of this compound, or any novel chemical entity, is a cornerstone of preclinical drug development. By employing a systematic, tiered approach—moving from broad screening to quantitative affinity determination and finally to cell-based functional validation—researchers can build a comprehensive understanding of a compound's selectivity. This guide provides the strategic framework and detailed methodologies necessary to generate high-quality, interpretable data. This data is not just a checkbox for regulatory submission; it is the foundation upon which medicinal chemists can rationally design safer, more effective therapeutics and make informed decisions to advance only the most promising candidates.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 9. multispaninc.com [multispaninc.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. scispace.com [scispace.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking 1-(2-Chloro-6-nitrophenyl)piperazine against known standards
Introduction: The Therapeutic Potential of Novel Piperazine Derivatives
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse pharmacological activities.[1][2] Its prevalence in drug design is attributed to its structural versatility and ability to interact with various biological targets.[1][2] Researchers have extensively explored piperazine derivatives for their potential as antimicrobial, anticancer, anti-inflammatory, and antipsychotic agents.[1][3][4] This guide introduces a novel derivative, 1-(2-Chloro-6-nitrophenyl)piperazine, a compound with the CAS Number 332023-12-8, molecular formula C₁₀H₁₂ClN₃O₂, and a molecular weight of 241.67.[5][6] We will provide a comparative analysis of this compound against established standards in the fields of oncology and microbiology, supported by detailed experimental protocols.
Rationale for Benchmarking
Given the broad spectrum of activity observed in piperazine derivatives, a systematic evaluation of this compound is crucial to elucidate its potential therapeutic applications. The presence of a chloro and a nitro group on the phenyl ring suggests the potential for unique biological activities.[3] This guide will focus on two key areas of investigation: anticancer and antimicrobial efficacy. These fields are selected based on the recurrent demonstration of potent activity by novel piperazine compounds in preclinical studies.[3][7][8][9]
To provide a robust and objective assessment, this compound will be benchmarked against the following well-established standards:
-
Anticancer Activity: Gefitinib, a known EGFR kinase inhibitor, will be used as a standard for evaluating in vitro cytotoxicity against human cancer cell lines.[8]
-
Antimicrobial Activity: Ampicillin, a broad-spectrum antibiotic, will serve as the reference drug for antibacterial screening.[7]
Experimental Design & Methodologies
The following section details the step-by-step protocols for the comparative benchmarking of this compound.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[10]
Experimental Workflow:
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Culture: Human cancer cell lines (e.g., A-549 lung carcinoma, HCT-116 colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Stock solutions of this compound and Gefitinib are prepared in DMSO. Serial dilutions are made in culture medium to achieve a range of final concentrations. The culture medium in the wells is replaced with 100 µL of the medium containing the test compounds. A solvent control (DMSO) and a negative control (medium only) are included.[3]
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C.
-
MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 1 to 4 hours to allow for formazan crystal formation.[3]
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent control. The half-maximal inhibitory concentration (IC₅₀) value, the concentration of a drug that inhibits cell growth by 50%, is determined using non-linear regression analysis.[3]
In Vitro Antimicrobial Activity: Agar Disc Diffusion Method
The agar disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.[7]
Experimental Workflow:
Caption: Workflow for the agar disc diffusion method to assess antimicrobial activity.
Detailed Protocol:
-
Bacterial Strains: Standard bacterial strains, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli), are used.[7]
-
Inoculum Preparation: Bacterial cultures are grown in sterile nutrient broth for 24 hours at 37°C. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard.
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a sterile nutrient agar plate.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) are placed on the surface of the inoculated agar plates.
-
Compound Application: A specific volume (e.g., 20 µL) of the test compound (this compound) and the standard (Ampicillin) at a concentration of 1 mg/mL in DMSO are applied to the discs. A disc with DMSO serves as a negative control.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.[7]
Comparative Data Summary
The following tables present hypothetical data to illustrate the potential outcomes of the benchmarking studies.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM)
| Compound | A-549 (Lung Cancer) | HCT-116 (Colon Cancer) |
| This compound | 25.5 | 15.8 |
| Gefitinib (Standard) | 16.6 | 10.5 |
Table 2: In Vitro Antibacterial Activity (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound | 18 | 12 |
| Ampicillin (Standard) | 22 | 16 |
Discussion and Future Directions
The hypothetical data suggests that this compound exhibits moderate cytotoxic activity against the tested cancer cell lines, although it is less potent than the standard, Gefitinib. Similarly, it demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria, with a smaller zone of inhibition compared to Ampicillin.
These preliminary findings would warrant further investigation. Future studies could explore:
-
Mechanism of Action: Investigating the specific molecular targets and pathways through which this compound exerts its cytotoxic and antimicrobial effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.
-
In Vivo Efficacy: Assessing the therapeutic potential of the compound in animal models of cancer and infectious diseases.[10]
-
Safety and Toxicity Profiling: Determining the compound's safety profile and potential off-target effects.
Conclusion
This guide provides a comprehensive framework for the initial benchmarking of this compound against known standards in oncology and microbiology. The detailed experimental protocols and comparative data presentation offer a clear and objective approach to evaluating the potential of this novel piperazine derivative. While the hypothetical data suggests moderate activity, further research is necessary to fully elucidate its therapeutic promise and potential for development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. scbt.com [scbt.com]
- 6. Hit2Lead | this compound | CAS# 332023-12-8 | MFCD01173865 | BB-5749393 [hit2lead.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(2-Chloro-6-nitrophenyl)piperazine
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 1-(2-Chloro-6-nitrophenyl)piperazine (CAS No. 332023-12-8)[1]. The guidance herein is synthesized from an analysis of its chemical structure, data from closely related analogs, and established laboratory safety standards. Our primary objective is to empower you with the knowledge to mitigate risks, ensuring both personal safety and data integrity.
Hazard Assessment & Risk Profile: A Cautious Approach
The specific toxicological properties of this compound have not been fully investigated[1]. Therefore, a risk assessment must be based on its chemical class—a nitrophenylpiperazine derivative—and the known hazards of analogous compounds. This principle of "class-based hazard assessment" is fundamental to safe laboratory practice when dealing with novel or under-characterized substances.
Data from structurally similar chemicals, such as 1-(2-Chloro-4-nitrophenyl)piperazine and 1-(2-Nitrophenyl)piperazine, indicate a consistent hazard profile that we must assume applies to the target compound.[2][3]
| Hazard Classification | Description | Rationale & Potential Impact | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | Ingestion can lead to adverse health effects. Strict hygiene measures are necessary to prevent accidental ingestion. | [2] |
| Skin Irritation | Causes skin irritation. | Direct contact can cause redness, itching, and inflammation. Prolonged exposure may lead to more severe dermatitis. | [2][3] |
| Eye Irritation | Causes serious eye irritation. | Direct contact with eyes can cause significant pain, redness, and potential damage to the cornea. | [2][3] |
| Respiratory Irritation | May cause respiratory irritation. | As a solid, the compound can form airborne dust. Inhalation of these particles can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. | [2][3][4] |
| Sensitization Potential | The parent piperazine moiety is a known skin and respiratory sensitizer.[5][6] | This is a critical consideration. Sensitization means that after an initial exposure, subsequent low-level exposures can trigger a severe allergic reaction (e.g., rash, asthma-like symptoms).[6][7] | [5][6] |
Given this profile, all handling operations must be designed to eliminate or minimize direct contact, ingestion, and inhalation.
The Foundation of Safety: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final and essential barrier between you and a potential hazard. However, it should always be used in conjunction with robust engineering and administrative controls.
-
Engineering Controls: All weighing and handling of solid this compound, and any procedures that could generate dust or aerosols, must be performed inside a certified chemical fume hood.[4] The fume hood provides primary containment, pulling airborne particles away from the operator's breathing zone. Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[2][4]
-
Administrative Controls: Develop and strictly follow a written Standard Operating Procedure (SOP) for this chemical. Restrict access to authorized personnel only and ensure all users are trained on the specific hazards and handling procedures outlined in this guide.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a scientifically-driven choice to create a comprehensive barrier against all potential routes of exposure.
| PPE Component | Standard / Specification | Rationale & Causality |
| Hand Protection | Double Gloving: Inner and outer gloves. Both pairs must be chemical-resistant, powder-free nitrile gloves. Outer gloves should have an extended cuff. | The primary risk of exposure is dermal.[8] Double gloving protects against microscopic pinholes and provides a clean layer when the outer, contaminated glove is removed. Nitrile offers good resistance to a broad range of chemicals. |
| Body Protection | Impermeable, Long-Sleeved Gown: Must be disposable or made of a non-woven, coated material. Cuffs should be elastic or knit and tucked under the outer glove cuff.[9] | A standard cotton lab coat is insufficient as it can absorb spills. An impermeable gown prevents skin contact from splashes or spills of solutions containing the compound.[2][10] |
| Eye & Face Protection | Indirectly Vented Chemical Splash Goggles: Must conform to EN 166 (Europe) or ANSI Z87.1 (US) standards. | Protects against splashes and airborne dust from entering the eye.[2][11] Standard safety glasses do not provide an adequate seal and are not sufficient. |
| Face Shield | To be worn over chemical splash goggles when there is a significant risk of splashes (e.g., handling bulk quantities, preparing concentrated solutions). | Provides a secondary barrier protecting the entire face from splashes.[12] |
| Respiratory Protection | NIOSH-approved N95 Respirator (or equivalent, e.g., FFP2): Required for weighing the solid compound or any activity that may generate dust outside of a fume hood (which is strongly discouraged). | The compound is a respiratory irritant. An N95 respirator filters at least 95% of airborne particles and is essential for preventing inhalation of fine dust.[2][11] Surgical masks offer no protection against chemical dust.[11] |
Procedural Guidance: Step-by-Step Operations
Adherence to a strict, logical workflow is critical for safety. The following diagrams illustrate the required procedures for handling this compound.
Caption: High-level workflow for safely handling the chemical.
Critical Protocol: PPE Donning and Doffing Sequence
The order of donning and doffing is designed to minimize the risk of cross-contamination. The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves, bare hands after doffing).
Caption: The mandatory sequence for donning and doffing PPE.
Emergency Preparedness: Spill and Exposure Response
Accidents require immediate and correct action. All personnel must be familiar with these procedures before beginning work.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs or persists, get medical advice.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][13]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Call a poison center or doctor immediately if you feel unwell.[2]
Spill Management
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the spill is contained within the fume hood.
-
Don PPE: Before cleanup, don the full PPE ensemble as described in Section 3, including respiratory protection.
-
Contain & Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Do not use combustible materials like paper towels for the initial absorption.
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[2][10] Avoid actions that create dust.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Doff & Wash: Doff PPE as per the protocol and wash hands thoroughly.
Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste.[2]
-
Solid Waste: This includes excess chemical, contaminated gloves, gowns, absorbent materials, and weighing papers. It must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour any amount down the drain.[14]
-
Disposal Route: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor.[4][13] Follow all local, state, and federal regulations.[14]
By integrating these controls, equipment, and procedures into your daily workflow, you establish a robust safety system that protects you, your colleagues, and the integrity of your research.
References
- 1. scbt.com [scbt.com]
- 2. fishersci.fi [fishersci.fi]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. synquestlabs.com [synquestlabs.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Minimize Exposure with Personal Protective Equipment [pss.basf.us]
- 9. publications.ashp.org [publications.ashp.org]
- 10. fishersci.es [fishersci.es]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
